11-Oxomogroside II A1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
(3S,8R,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26-,27+,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |
InChI Key |
DIMVUFICPPIRQD-DVTBYXERSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11-Oxomogroside II A1: A Technical Guide to its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, natural source, and biological activity of 11-Oxomogroside II A1, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii. The document details the isolation and purification protocols, presents key quantitative data including spectroscopic information, and explores the compound's inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring triterpenoid (B12794562) glycoside belonging to the cucurbitane family. Its discovery has been part of broader investigations into the chemical constituents of the fruit of Siraitia grosvenorii (commonly known as Luo Han Guo or monk fruit), a plant renowned for its intensely sweet compounds called mogrosides. Beyond its sweetness, the fruit extract and its isolated compounds have been studied for various biological activities. Notably, this compound has demonstrated inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA), suggesting its potential as a lead compound for further pharmacological investigation.
Discovery and Natural Source
This compound was first isolated and identified from the fruit of Siraitia grosvenorii[1][2][3][4][5]. This herbaceous perennial vine is native to southern China and is cultivated for its fruit, which has a long history of use in traditional Chinese medicine and as a natural sweetener. The discovery of this compound was the result of systematic phytochemical investigations of an ethanol (B145695) extract of the dried fruit[1][2][3][4][5].
General Workflow for Discovery
The discovery of this compound followed a classical natural product discovery workflow. This process involves the systematic extraction of chemical constituents from the plant material, followed by separation and purification of individual compounds, and finally, structural elucidation and biological activity screening.
Experimental Protocols
While the complete, detailed experimental protocol from the original discovery paper is not fully available, a general methodology for the isolation of mogrosides from Siraitia grosvenorii can be compiled from various sources. The following represents a likely protocol for the isolation and purification of this compound.
Extraction
-
Plant Material : Dried fruits of Siraitia grosvenorii are powdered.
-
Solvent : The powdered fruit is extracted with ethanol at room temperature.
-
Procedure : The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.
Isolation and Purification
The crude extract is subjected to a series of chromatographic separations to isolate individual compounds.
-
Initial Fractionation : The crude ethanol extract is typically subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a chloroform-methanol gradient), is used to separate the extract into several fractions.
-
Further Purification : Fractions containing compounds of interest, as determined by thin-layer chromatography (TLC), are further purified. This often involves repeated column chromatography on silica gel or other stationary phases like reversed-phase C18 silica gel.
-
Final Purification : The final purification of this compound is typically achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
Data Presentation
The structural elucidation of this compound was accomplished through the use of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄₈H₈₀O₁₈ |
| Appearance | White amorphous powder |
| Mass Spectrometry | Data not available in the searched literature. |
| ¹H NMR (Pyridine-d₅) | Specific chemical shifts not fully available in the searched literature. |
| ¹³C NMR (Pyridine-d₅) | Specific chemical shifts not fully available in the searched literature. |
Note: While the exact spectroscopic data for this compound is not detailed in the available search results, the general approach to its structural determination would have relied on these techniques.
Biological Activity Data
This compound was evaluated for its inhibitory effect on the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells.
| Compound | IC₅₀ (mol ratio/32 pmol TPA) |
| This compound and related glycosides | 346–400 |
Signaling Pathway
The inhibitory activity of this compound on EBV-EA activation is linked to the signaling pathway induced by the phorbol (B1677699) ester TPA. TPA is a known tumor promoter that activates Protein Kinase C (PKC). Activation of PKC initiates a downstream signaling cascade that involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors then bind to the promoter regions of EBV lytic genes, including BZLF1, leading to the expression of early antigens and the initiation of the viral lytic cycle.
Studies on other cucurbitane glycosides suggest that they can exert anti-inflammatory and chemopreventive effects by inhibiting the NF-κB signaling pathway[6][7][8][9]. It is plausible that this compound interferes with this pathway, potentially by inhibiting the activation of PKC or the subsequent steps leading to NF-κB and AP-1 activation, thereby preventing the induction of EBV-EA.
Conclusion
This compound is a cucurbitane glycoside with potential biological activity, discovered from the fruit of Siraitia grosvenorii. Its isolation and characterization have contributed to the understanding of the chemical diversity of this plant. The inhibitory effect of this compound on TPA-induced EBV-EA activation highlights a potential avenue for the development of novel antiviral or chemopreventive agents. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in greater detail. This would include obtaining and publishing the complete and detailed spectroscopic data to serve as a reference for future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating 11-Oxomogroside II A1 from Siraitia grosvenorii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isolation of 11-Oxomogroside II A1, a minor cucurbitane glycoside, from the fruit of Siraitia grosvenorii (monk fruit). While much of the existing research focuses on the extraction of the major sweet-tasting component, Mogroside V, the principles and techniques are adaptable for the purification of less abundant mogrosides. This document outlines a comprehensive workflow, from initial extraction to final purification, supported by detailed experimental protocols and quantitative data presented for clarity and comparison.
Introduction
Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, is renowned for its intensely sweet fruits. This sweetness is attributed to a group of triterpenoid (B12794562) glycosides known as mogrosides. Beyond their use as natural non-caloric sweeteners, mogrosides have garnered scientific interest for their potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1] this compound is one of the numerous cucurbitane glycosides that have been isolated from the ethanol (B145695) extract of Siraitia grosvenorii fruits.[2] As a minor constituent, its isolation requires a multi-step purification strategy to separate it from the more abundant mogrosides and other phytochemicals.
This guide will detail a generalized yet comprehensive approach for the isolation of this compound, leveraging established techniques for mogroside separation.
Experimental Workflow for Isolation
The isolation of this compound from Siraitia grosvenorii follows a logical progression of extraction, enrichment, and fine purification. The overall workflow is depicted in the diagram below.
References
An In-depth Technical Guide to 11-Oxomogroside II A1: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cucurbitane triterpenoid (B12794562) glycoside, 11-Oxomogroside II A1. It details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an inhibitor of Epstein-Barr virus (EBV) activation. This document includes detailed experimental protocols and explores the potential signaling pathways involved in its mechanism of action.
Chemical Structure and Properties
This compound is a naturally occurring compound isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] It belongs to the mogroside family, which are recognized for their intense sweetness and various pharmacological activities.
Chemical Structure:
Physicochemical Properties:
Quantitative data for this compound is summarized in the table below. These values are critical for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference |
| CAS Number | 942612-74-0 | ChemicalBook |
| Molecular Formula | C₄₂H₇₀O₁₄ | ChemicalBook |
| Molecular Weight | 799.01 g/mol | ChemicalBook |
| Predicted Boiling Point | 917.8 ± 65.0 °C | ChemicalBook |
| Predicted Density | 1.33 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 12.88 ± 0.70 | ChemicalBook |
Spectroscopic Data:
The structural elucidation of this compound and related mogrosides relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data for this compound is not publicly available, the following table outlines the expected spectroscopic features based on the analysis of similar cucurbitane glycosides.
| Spectroscopic Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to methyl groups, methylene (B1212753) and methine protons on the triterpenoid skeleton, and anomeric protons of the sugar units. |
| ¹³C-NMR | Resonances for the carbonyl carbon (C-11), olefinic carbons, carbons of the triterpenoid core, and carbons of the glycosidic moieties. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the molecular formula C₄₂H₇₀O₁₄, along with fragmentation patterns indicating the loss of sugar units. |
Biological Activity: Inhibition of Epstein-Barr Virus Activation
The most significant reported biological activity of this compound is its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] This finding suggests a potential role for this compound in the chemoprevention of EBV-associated malignancies.
Quantitative Biological Activity Data:
| Assay | Inducer | Cell Line | Endpoint | IC₅₀ (mol ratio/32 pmol TPA) | Reference |
| EBV-EA Inhibition | TPA | Raji cells | Inhibition of EBV early antigen expression | 346-400 (for a mixture of related mogrosides) | [1] |
Experimental Protocols
Isolation of this compound from Siraitia grosvenorii
The following is a general protocol for the extraction and isolation of mogrosides, which can be adapted for this compound.
Workflow for Mogroside Isolation:
Caption: General workflow for the isolation of mogrosides.
Detailed Steps:
-
Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with 80% aqueous ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol soluble fraction, containing the glycosides, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) to separate different fractions based on polarity.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.
Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition Assay
This protocol describes an immunofluorescence assay to determine the inhibitory effect of this compound on TPA-induced EBV-EA expression in Raji cells.
Experimental Workflow for EBV-EA Inhibition Assay:
Caption: Workflow for the EBV-EA immunofluorescence assay.
Detailed Steps:
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are seeded in 24-well plates and treated with TPA (e.g., 32 pmol) in the presence of varying concentrations of this compound. A control group is treated with TPA and the vehicle (e.g., DMSO).
-
Incubation: The treated cells are incubated at 37°C in a 5% CO₂ incubator for 48 hours.
-
Cell Smear Preparation: After incubation, cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.
-
Fixation: The cell smears are air-dried and fixed with cold acetone for 10 minutes.
-
Immunofluorescence Staining:
-
The fixed cells are incubated with a primary antibody against EBV-EA (e.g., human serum containing high-titer anti-EA antibodies).
-
After washing with PBS, the cells are incubated with a secondary antibody conjugated to a fluorescent dye (e.g., FITC-conjugated anti-human IgG).
-
-
Microscopic Analysis: The slides are observed under a fluorescence microscope. The number of EA-positive cells (showing fluorescence) and the total number of cells are counted in at least 500 cells per sample.
-
Quantification: The percentage of EA-positive cells is calculated, and the inhibitory effect of this compound is determined by comparing the percentage of positive cells in the treated groups to the control group.
Signaling Pathways
The induction of the EBV lytic cycle by TPA is known to involve the activation of several cellular signaling pathways. While the direct molecular target of this compound has not been elucidated, its inhibitory effect on TPA-induced EBV-EA suggests that it may interfere with one or more of these pathways.
Proposed Signaling Pathway for TPA-Induced EBV Reactivation and Potential Inhibition by this compound:
TPA, a phorbol (B1677699) ester, acts as an analog of diacylglycerol (DAG) and activates Protein Kinase C (PKC). Activated PKC can then trigger downstream signaling cascades, including the Ras-Raf-MEK-ERK pathway and the activation of transcription factors like AP-1. These events ultimately lead to the expression of the EBV immediate-early genes, BZLF1 and BRLF1, which are the master regulators of the lytic cycle. This compound may exert its inhibitory effect by acting on one or more components of this pathway.
Caption: TPA-induced signaling leading to EBV reactivation.
This diagram illustrates the plausible points of intervention for this compound in the TPA-induced signaling cascade that leads to the expression of EBV early antigens. Further research is required to identify the precise molecular target(s) of this natural compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated inhibitory activity against Epstein-Barr virus reactivation. Its well-defined chemical properties and biological activity make it a valuable subject for further investigation in the fields of virology, oncology, and drug development.
Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H and ¹³C NMR and high-resolution mass spectrometry data for this compound to serve as a reference standard.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which this compound inhibits TPA-induced signaling pathways.
-
In Vivo Efficacy: Evaluating the in vivo efficacy of this compound in animal models of EBV-associated diseases.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent inhibitors.
This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of the therapeutic potential of this compound.
References
Unveiling the Spectroscopic Signature of 11-Oxomogroside II A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 11-Oxomogroside II A1, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit). The information presented herein is crucial for the identification, characterization, and further investigation of this natural compound for potential therapeutic applications.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of a compound. For this compound, the data provides a clear indication of its molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 821.4663 | 821.4660 | C₄₂H₇₀O₁₄Na |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed chemical structure of organic molecules. The ¹H and ¹³C NMR data provide precise information about the carbon skeleton and the arrangement of protons within the this compound molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)
| Position | Chemical Shift (δc) | Position | Chemical Shift (δc) |
| 1 | 37.9 | 1' | 105.7 |
| 2 | 28.1 | 2' | 75.4 |
| 3 | 88.9 | 3' | 78.5 |
| 4 | 39.7 | 4' | 71.8 |
| 5 | 55.9 | 5' | 78.1 |
| 6 | 129.8 | 6' | 62.9 |
| 7 | 120.9 | Glc (C-24) | |
| 8 | 44.5 | 1'' | 104.9 |
| 9 | 50.1 | 2'' | 75.2 |
| 10 | 37.5 | 3'' | 78.4 |
| 11 | 211.9 | 4'' | 71.6 |
| 12 | 52.1 | 5'' | 78.0 |
| 13 | 48.2 | 6'' | 62.8 |
| 14 | 47.5 | ||
| 17 | 51.3 | ||
| 18 | 20.1 | ||
| 19 | 25.5 | ||
| 20 | 35.9 | ||
| 21 | 29.1 | ||
| 22 | 34.8 | ||
| 23 | 28.1 | ||
| 24 | 75.9 | ||
| 25 | 72.8 | ||
| 26 | 29.9 | ||
| 27 | 28.9 | ||
| 28 | 29.5 | ||
| 29 | 17.0 | ||
| 30 | 16.3 |
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)
| Position | Chemical Shift (δH, mult., J in Hz) |
| 6 | 5.89 (br s) |
| 12β | 3.12 (d, J = 15.0) |
| 12α | 2.65 (d, J = 15.0) |
| Glc (C-3) | |
| 1' | 4.88 (d, J = 7.5) |
| Glc (C-24) | |
| 1'' | 4.95 (d, J = 7.5) |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source followed by chromatographic purification and spectroscopic analysis.
Isolation and Purification Workflow
The general procedure for isolating this compound from the fruits of Siraitia grosvenorii is outlined below.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (C₅D₅N).
-
Mass Spectrometry: High-resolution ESI-MS was performed on a Q-Tof micro mass spectrometer.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the detailed signaling pathways modulated by this compound. However, related mogrosides have been reported to exhibit various biological activities, including antioxidant and anti-inflammatory effects. Further research is warranted to elucidate the specific molecular targets and mechanisms of action for this compound.
The Biosynthesis of 11-Oxomogroside II A1 in Monk Fruit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 11-Oxomogroside II A1, a key sweetening compound found in monk fruit (Siraitia grosvenorii). The guide details the enzymatic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core biochemical processes.
Introduction to Mogroside Biosynthesis
Mogrosides are a class of triterpenoid (B12794562) glycosides responsible for the intense sweet taste of monk fruit extracts. Their biosynthesis is a complex process involving multiple enzyme families, starting from the general isoprenoid pathway and leading to a variety of glycosylated cucurbitane-type structures. The pathway can be broadly divided into two main stages: the formation of the aglycone core, mogrol (B2503665), and its subsequent glycosylation. A key branch in this pathway leads to the formation of 11-oxomogrosides, which are characterized by a ketone group at the C-11 position of the mogrol backbone.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidation and glycosylation steps. The key enzymes involved belong to the squalene (B77637) epoxidase (SQE), cucurbitadienol (B1255190) synthase (CS), cytochrome P450 (CYP450), and UDP-glucosyltransferase (UGT) families.[1][2][3][4]
Formation of the Cucurbitadienol Skeleton
The pathway initiates with the conversion of squalene to 2,3-oxidosqualene by squalene epoxidase (SQE). Subsequently, cucurbitadienol synthase (CS) catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane triterpenoid skeleton, cucurbitadienol.[3][5]
Oxidation at the C-11 Position by Cytochrome P450
A critical step in the formation of 11-oxomogrosides is the oxidation of cucurbitadienol at the C-11 position. This reaction is catalyzed by the multifunctional cytochrome P450 enzyme, CYP87D18 . In vitro and in vivo studies have shown that CYP87D18 can catalyze the oxidation of cucurbitadienol to produce both 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol .[1][2] The formation of 11-oxo cucurbitadienol is the committed step for the biosynthesis of the 11-oxo series of mogrosides.
Subsequent Hydroxylations and Glycosylations
Following the formation of 11-oxo cucurbitadienol, a series of hydroxylation and glycosylation reactions occur to yield various 11-oxomogrosides. While the complete enzymatic sequence leading specifically to this compound is not fully elucidated in single comprehensive studies, the identified activities of specific UDP-glucosyltransferases (UGTs) allow for the postulation of the subsequent steps.
The aglycone, 11-oxomogrol, is formed through further hydroxylations of 11-oxo cucurbitadienol. Subsequently, glycosylation events are catalyzed by UGTs. The enzyme UGT720-269-1 has been identified as a mogroside I-A1 synthase , catalyzing the transfer of a glucose moiety to the C-24 hydroxyl group of mogrol.[6] The UniProt database entry for this enzyme also indicates its catalytic activity towards Mogroside II-A1, suggesting its role in the glycosylation cascade.[6] It is therefore highly probable that a similar series of glycosylations occurs on the 11-oxomogrol backbone.
The proposed pathway to this compound is as follows:
-
11-oxomogrol is glucosylated at the C-24 position to form 11-Oxomogroside I A1 .
-
11-Oxomogroside I A1 is then further glucosylated at the C-3 position to yield This compound . The specific UGT responsible for this second glucosylation on the 11-oxo substrate is yet to be definitively characterized.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data
Quantitative analysis of mogrosides is crucial for understanding the biosynthetic pathway and for metabolic engineering efforts. The following tables summarize available data on mogroside content and gene expression levels.
Mogroside Content in Monk Fruit
The concentration of various mogrosides changes significantly during fruit development.[7]
| Mogroside | Early Stage (15-45 days) | Mid Stage (60 days) | Late Stage (75-90 days) |
| Mogroside IIE | Major component | Decreasing | Low levels |
| Mogroside III | Increasing | High levels | Decreasing |
| Mogroside V | Low levels | Increasing | Predominant |
| Siamenoside I | Low levels | Increasing | High levels |
| 11-Oxomogroside V | Detected | Detected | Detected |
Gene Expression Levels
The expression of genes encoding biosynthetic enzymes correlates with the accumulation of mogrosides. Transcriptomic analysis has been a key tool in identifying candidate genes.[4][5]
| Gene Family | Expression Pattern in Young Fruit (Early Mogrol Synthesis) | Expression Pattern in Maturing Fruit (Glycosylation) |
| Squalene Epoxidase (SQE) | High | Lower |
| Cucurbitadienol Synthase (CS) | High | Lower |
| Epoxide Hydrolase (EPH) | High | Lower |
| Cytochrome P450 (CYP87D18) | High | Lower |
| UDP-Glucosyltransferases (UGTs) | Varied (specific UGTs show different expression patterns) | High (especially branching UGTs) |
Note: This table represents general expression trends. The expression of individual genes within each family can vary.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression of Biosynthetic Enzymes in Yeast
This protocol is adapted from studies that successfully expressed mogroside biosynthetic enzymes in Saccharomyces cerevisiae.[1][8]
Objective: To functionally characterize candidate enzymes (e.g., CYP450s, UGTs) involved in this compound biosynthesis.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
Yeast expression vectors (e.g., pESC series)
-
cDNA of the gene of interest (e.g., CYP87D18, UGT720-269-1)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective yeast growth media (e.g., SD-Ura)
-
Substrates (e.g., cucurbitadienol, 11-oxomogrol)
-
Microsome isolation buffer
-
NADPH
Procedure:
-
Gene Cloning: Clone the full-length cDNA of the target gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression construct into the appropriate S. cerevisiae strain. For P450 enzymes, co-transformation with a cytochrome P450 reductase (CPR) is often necessary for activity.[2]
-
Protein Expression: Grow the transformed yeast cells in selective media to an appropriate optical density. Induce protein expression by adding galactose to the media.
-
Microsome Isolation (for P450s): Harvest the yeast cells and mechanically disrupt them (e.g., with glass beads). Isolate the microsomal fraction, which contains the membrane-bound P450s, by differential centrifugation.
-
In Vitro Enzyme Assay:
-
For UGTs: Incubate the crude protein extract or purified enzyme with the acceptor substrate (e.g., 11-oxomogrol), UDP-glucose, and an appropriate buffer.
-
For CYP450s: Incubate the microsomal fraction with the substrate (e.g., cucurbitadienol), NADPH, and buffer.
-
-
Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by LC-MS/MS.
The following diagram outlines the experimental workflow for heterologous expression:
References
- 1. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
"11-Oxomogroside II A1" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of natural compounds found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. This technical guide provides a detailed overview of the current scientific literature on this compound, covering its chemical properties, natural sources, biosynthesis, biological activities, and experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is characterized by a cucurbitane skeleton, a tetracyclic triterpene core. The "11-Oxo" designation indicates the presence of a ketone group at the C-11 position of this core structure. The glycosidic moiety of this compound consists of two glucose units.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H68O14 | [1] |
| Molecular Weight | 796.98 g/mol | [1] |
| Appearance | White powder | [1] |
Natural Sources and Isolation
The primary natural source of this compound is the fruit of Siraitia grosvenorii (Luo Han Guo), a perennial vine native to Southern China[1].
Experimental Protocol: Isolation and Purification of this compound
The following protocol is based on the methodology described by Akihisa et al. (2007) for the isolation of cucurbitane glycosides from S. grosvenorii[1].
1. Extraction:
-
Dried and crushed fruits of Siraitia grosvenorii are extracted with ethanol (B145695) at room temperature.
-
The ethanol extract is then concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with diethyl ether and n-butanol.
-
The n-butanol-soluble fraction, which contains the majority of the glycosides, is collected.
3. Column Chromatography:
-
The n-butanol extract is subjected to silica (B1680970) gel column chromatography.
-
Elution is performed with a gradient of chloroform-methanol-water (e.g., 10:3:1 v/v/v) to separate different fractions based on polarity.
4. High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are further purified by reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase gradient of methanol (B129727) in water.
-
The elution of this compound is monitored by UV detection (typically around 203-210 nm).
Biosynthesis
The biosynthesis of mogrosides, including this compound, is a complex process involving several enzyme families. The pathway starts from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
The formation of the 11-oxo group is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) to introduce a hydroxyl group at the C-11 position, followed by oxidation by a dehydrogenase. The subsequent glycosylation steps are carried out by UDP-glycosyltransferases (UGTs), which sequentially add glucose moieties to the aglycone.
Biological Activities
The primary reported biological activity of this compound is its inhibitory effect on the Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1].
Table 2: Biological Activity of this compound
| Activity | Assay | Result | Reference |
| Anti-EBV Activity | Inhibition of TPA-induced EBV-EA activation in Raji cells | IC50 of 346-400 mol ratio/32 pmol TPA (for a mixture of related compounds) | [1] |
Note: The reported IC50 value is for a group of cucurbitane glycosides isolated in the same study, and a specific value for this compound was not individually reported.
Experimental Protocol: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
The following is a generalized protocol for the TPA-induced EBV-EA inhibition assay.
1. Cell Culture:
-
Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI 1640 medium supplemented with fetal bovine serum.
2. Assay Procedure:
-
Raji cells are seeded in 24-well plates.
-
The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
TPA (e.g., 32 pmol) and n-butyric acid (e.g., 4 mM) are added to induce EBV-EA expression.
-
The cells are incubated for 48 hours at 37°C.
3. Immunofluorescence Staining:
-
After incubation, the cells are harvested, washed, and smeared on glass slides.
-
The cells are fixed with acetone.
-
Indirect immunofluorescence staining is performed using sera from nasopharyngeal carcinoma patients (containing high titers of anti-EBV-EA antibodies) as the primary antibody and a fluorescein-labeled anti-human IgG as the secondary antibody.
4. Data Analysis:
-
The number of EBV-EA-positive cells is counted under a fluorescence microscope.
-
The percentage of inhibition is calculated relative to the control (TPA and n-butyric acid treatment without the test compound).
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the percentage of EBV-EA-positive cells.
Potential Signaling Pathways
While no studies have directly investigated the signaling pathways modulated by this compound, research on other cucurbitane glycosides suggests potential involvement of pathways related to inflammation and cell proliferation. The inhibition of TPA-induced EBV-EA activation suggests a possible interference with the protein kinase C (PKC) pathway, as TPA is a known activator of PKC[2][3].
Caption: Postulated mechanism of this compound action.
Conclusion and Future Directions
This compound is a cucurbitane glycoside from Siraitia grosvenorii with demonstrated potential as an inhibitor of EBV early antigen activation. This technical guide has summarized the available literature on its chemical properties, isolation, biosynthesis, and biological activities. However, several knowledge gaps remain. Future research should focus on:
-
Determining the specific IC50 value of this compound for its anti-EBV activity and exploring its effects on other viral and cellular targets.
-
Elucidating the precise enzymatic steps and regulatory mechanisms involved in its biosynthesis.
-
Investigating the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.
-
Conducting further studies to explore other potential pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic effects, which have been observed in other related mogrosides.
Addressing these areas will provide a more complete understanding of the therapeutic potential of this compound and could pave the way for its development as a novel drug lead.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. TPA induction of Epstein-Barr virus early antigens in Raji cells is blocked by selective protein kinase-C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 11-Oxomogroside II A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While the broader class of mogrosides has been investigated for a range of biological activities, including antioxidant and anti-inflammatory effects, the primary and most well-documented bioactivity of this compound is its inhibitory effect on the activation of the Epstein-Barr virus (EBV). This technical guide provides a comprehensive overview of the current scientific understanding of this potential therapeutic application, including quantitative data, detailed experimental protocols, and the relevant signaling pathways.
Core Biological Activity: Inhibition of Epstein-Barr Virus (EBV) Activation
The principal reported biological activity of this compound is its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] This finding suggests a potential role for this compound as an antiviral agent, specifically in the context of EBV-associated conditions.
Quantitative Data
The inhibitory potency of this compound against TPA-induced EBV-EA activation has been quantified, providing a basis for comparative analysis and further investigation.
| Compound | Biological Activity | Assay System | Inducing Agent | IC50 Value (mol ratio/32 pmol TPA) | Reference |
| This compound | Inhibition of EBV-EA Activation | Raji Cells | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 346-400 | Akihisa et al., 2007 |
Note: The IC50 value is presented as a range for a group of cucurbitane glycosides, including this compound, as reported in the primary literature.
In addition to its potent inhibitory effect on TPA-induced EBV activation, this compound has also been observed to weakly inhibit the activation induced by a nitric oxide (NO) donor.[1]
Experimental Protocols
The following is a detailed methodology for the key experiment cited in the literature for determining the inhibitory effect of this compound on EBV-EA activation.
Inhibition of TPA-Induced EBV-EA Activation in Raji Cells
Objective: To determine the concentration-dependent inhibitory effect of this compound on the activation of Epstein-Barr virus early antigen (EA) in latently infected Raji cells induced by TPA.
Materials:
-
Raji cells (human B-lymphoblastoid cell line latently infected with EBV)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) (as the inducing agent)
-
n-Butyric acid (optional, can be used to enhance induction)
-
Phosphate-buffered saline (PBS)
-
Acetone (B3395972) or Methanol (B129727) (for cell fixation)
-
Monoclonal antibody against EBV-EA (e.g., anti-EA-D)
-
Fluorescein isothiocyanate (FITC)-conjugated secondary antibody (e.g., goat anti-mouse IgG)
-
Glycerol-PBS mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture Raji cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Setup: Seed Raji cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treatment:
-
Add varying concentrations of this compound to the cell cultures.
-
Concurrently, add TPA (final concentration of 32 pmol/mL or approximately 20 ng/mL) and, if applicable, n-butyric acid (final concentration of 4 mM) to induce EBV-EA expression.
-
Include a positive control (TPA and n-butyric acid without the test compound) and a negative control (cells without any treatment).
-
-
Incubation: Incubate the treated cells for 48 hours at 37°C.
-
Cell Smear Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS and prepare cell smears on glass slides.
-
Air-dry the smears.
-
-
Fixation: Fix the cells by immersing the slides in cold acetone or methanol for 10 minutes.
-
Immunofluorescence Staining:
-
Wash the fixed cells with PBS.
-
Incubate the slides with a primary monoclonal antibody against EBV-EA for 1 hour at 37°C in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate the slides with a FITC-conjugated secondary antibody for 1 hour at 37°C in the dark.
-
Wash the slides three times with PBS.
-
-
Microscopic Analysis:
-
Mount the slides with glycerol-PBS.
-
Observe the slides under a fluorescence microscope.
-
Count at least 500 cells per slide and determine the percentage of EA-positive cells (displaying green fluorescence).
-
-
Data Analysis:
-
Calculate the inhibition percentage for each concentration of this compound using the following formula: Inhibition (%) = [1 - (% EA-positive cells in treated sample / % EA-positive cells in positive control)] x 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits EBV-EA induction by 50%.
-
Signaling Pathways and Visualizations
The inhibitory action of this compound on TPA-induced EBV activation can be understood in the context of the signaling cascade initiated by TPA.
TPA-Induced EBV Reactivation Signaling Pathway
TPA, a phorbol (B1677699) ester, activates Protein Kinase C (PKC). This activation triggers downstream signaling cascades involving the transcription factors NF-κB and AP-1. These transcription factors then bind to the promoter of the EBV immediate-early gene, BZLF1, leading to the expression of the ZEBRA protein. ZEBRA is a key transactivator that initiates the lytic replication cycle of EBV, including the expression of early antigens (EA). The inhibitory effect of this compound likely involves the modulation of one or more components of this pathway.
References
Technical Whitepaper: 11-Oxomogroside II A1 and its Inhibitory Effects on Epstein-Barr Virus
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Inhibitory Effects of 11-Oxomogroside II A1 on Epstein-Barr Virus
Abstract: The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is linked to several malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. The reactivation of the lytic cycle from a latent state is a critical step in the viral life cycle and its associated pathogenesis. This process can be artificially induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA), making it a valuable target for screening potential antiviral and cancer chemopreventive agents. This document details the inhibitory effects of this compound, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii, on the activation of the EBV lytic cycle. We present quantitative data on its inhibitory potency, a detailed breakdown of the experimental methodology used for its evaluation, and a visualization of its proposed mechanism of action.
Quantitative Inhibitory Data
This compound was evaluated as part of a study on cucurbitane glycosides for their inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA).[1][2] The activation of EBV-EA is a hallmark of the switch from the latent to the lytic cycle of the virus. The study demonstrated that this compound effectively inhibits TPA-induced EBV-EA activation.[1][3]
The inhibitory potency was determined by calculating the IC₅₀ value, which represents the concentration required to inhibit 50% of the viral activation. The results are summarized in the table below.
| Compound | Source | Assay Type | Inducer | IC₅₀ Value (mol ratio/32 pmol TPA) |
| This compound | Siraitia grosvenorii (fruit) | EBV-EA Induction | TPA | 346–400 |
Table 1: Summary of the 50% inhibitory concentration (IC₅₀) of this compound on TPA-induced EBV-EA activation. The value is expressed as the molar ratio of the compound relative to the amount of TPA used for induction.[1][2]
Experimental Protocols
The inhibitory effects of this compound were determined using a well-established short-term in vitro assay for screening anti-tumor promoters.[2][4] This assay leverages the ability of certain chemical agents to induce the EBV lytic cycle in latently infected cells.
EBV Early Antigen (EA) Induction Assay
This protocol outlines the key steps for evaluating the inhibition of TPA-induced EBV activation in Raji cells.
Objective: To quantify the inhibitory effect of a test compound (this compound) on the reactivation of the EBV lytic cycle, measured by the expression of the EBV Early Antigen (EA).
Materials:
-
Cell Line: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV.[4][5]
-
Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA).[4]
-
Test Compound: this compound.
-
Culture Medium: Appropriate for lymphoblastoid cell culture (e.g., RPMI-1640).
-
Detection: Immunofluorescence microscopy using antibodies specific to EBV-EA.[4]
Methodology:
-
Cell Culture: Raji cells are cultured in a suitable medium at 37°C.
-
Treatment: The cells are seeded and treated with the following:
-
Incubation: The treated cells are cultivated for a period of 48 hours at 37°C to allow for the expression of the early antigen.[4]
-
Cell Staining: After incubation, cells are harvested, smeared on slides, and fixed. They are then stained using an indirect immunofluorescence method to detect cells expressing EBV-EA.
-
Quantification: The percentage of EBV-EA-positive cells is determined by counting under a fluorescence microscope.
-
IC₅₀ Calculation: The inhibition rate is calculated based on the reduction of EA-positive cells in the treated group compared to the TPA-only control. The IC₅₀ value is then determined as the concentration of this compound that results in a 50% reduction in EBV-EA activation.
Mechanism of Action and Signaling Pathway
The Epstein-Barr virus typically resides in a latent state within infected B cells. The switch to the lytic cycle is initiated by the expression of immediate-early genes, such as BZLF1, which encodes the ZEBRA protein.[5][6] The tumor promoter TPA is known to trigger this switch by activating cellular signaling pathways, primarily involving Protein Kinase C (PKC).[7]
This compound exerts its inhibitory effect by interfering with this TPA-induced activation cascade. While the precise molecular target of the compound has not been fully elucidated, its ability to counteract TPA's effect strongly suggests it acts upstream of viral gene expression, likely by modulating the PKC pathway or other downstream effectors stimulated by TPA.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A short-term in vitro assay for promoter substances using human lymphoblastoid cells latently infected with Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Epstein-Barr virus (EBV) reactivation in Raji cells by doxorubicin and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TPA induction of Epstein-Barr virus early antigens in Raji cells is blocked by selective protein kinase-C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of 11-Oxomogroside II A1: A Technical Overview for Drug Discovery Professionals
Disclaimer: Direct experimental studies on the specific mechanism of action of 11-Oxomogroside II A1 are currently limited in publicly available scientific literature. This document provides a preliminary technical guide based on available data for this compound and structurally related mogrosides, particularly 11-oxomogroside V, Mogroside V, and Mogroside IIIE. The findings and methodologies presented are intended to serve as a predictive framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Like other mogrosides, it is recognized for its intense sweetness, making it a subject of interest for the food and beverage industry as a natural, low-calorie sweetener.[2] Beyond its sweetening properties, preliminary research suggests that this compound and its analogs possess a range of biological activities, including potential anti-inflammatory and metabolic modulatory effects, which warrant further investigation for therapeutic applications.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on this compound and its close structural analogs. This data provides a basis for comparing their potency and potential mechanisms of action.
Table 1: Inhibitory Effects of this compound
| Bioassay | Test System | Inducer | Endpoint | IC50 Value |
| Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Raji cells | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Inhibition of EBV-EA induction | 346-400 mol ratio/32 pmol TPA[1] |
| Nitric Oxide (NO) Donor Activation | - | (+/-)-(E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexemide (NOR 1) | Inhibition of NO donor activation | Weak inhibitory effect[1] |
Table 2: In Vitro Antioxidant Activity of 11-oxo-mogroside V (A Structural Analog)
| Reactive Oxygen Species (ROS) | EC50 (µg/mL) | Reference Compound | EC50 of Reference (µg/mL) |
| Superoxide Anion (O₂⁻) | 4.79[5][6] | Mogroside V | Higher than 11-oxo-mogroside V[5] |
| Hydrogen Peroxide (H₂O₂) | 16.52[5][6] | Mogroside V | Higher than 11-oxo-mogroside V[5] |
| Hydroxyl Radical (•OH) | 146.17[5][6] | Mogroside V | 48.44[5] |
| EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species. |
Table 3: In Vitro Anti-Inflammatory and Cytoprotective Effects of Mogroside IIIE (A Structural Analog)
| Parameter | Condition | Treatment | Effect |
| Cell Viability | High Glucose (HG)-induced podocytes | Mogroside IIIE (1, 10, 50 µM) | Increased cell viability[5] |
| Inflammatory Cytokines | HG-induced podocytes | Mogroside IIIE | Reduced levels of inflammatory cytokines[5] |
Potential Signaling Pathways
Based on studies of related mogrosides, the following signaling pathways are likely implicated in the mechanism of action of this compound.
AMPK Activation Pathway
Mogroside V, a closely related compound, has been shown to be a potent activator of AMP-activated protein kinase (AMPK).[3][7] Activation of AMPK is a critical mechanism for regulating cellular energy homeostasis and has therapeutic implications for metabolic diseases such as type 2 diabetes.[7] The aglycone of mogrosides, mogrol, is also a known AMPK activator.[3]
Caption: Predicted AMPK activation pathway by this compound.
Anti-Inflammatory Signaling: NF-κB and MAPK/AKT Pathways
Research on Mogroside V suggests that it can modulate inflammatory pathways by influencing the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase B (AKT1), and by affecting the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] These pathways are central to the inflammatory response.
Caption: Predicted anti-inflammatory signaling pathways of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of mogrosides, which can be adapted for this compound.
General Protocol for Mogroside Extraction and Purification
This protocol describes a general method for isolating and purifying mogrosides from monk fruit, which can be adapted to target this compound.[2]
-
Extraction:
-
Mix dried and powdered monk fruit with deionized water (typically in a 1:10 weight/volume ratio).
-
Heat the mixture at 60-80°C for 2-3 hours with continuous stirring.
-
Filter the mixture to separate the aqueous extract from the solid residue. The extraction process on the residue can be repeated to maximize the yield.
-
Combine the aqueous extracts.
-
-
Initial Purification with Macroporous Resin:
-
Pass the crude aqueous extract through a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars, pigments, and other polar impurities.
-
Elute the mogrosides from the resin using an ethanol-water solution (e.g., 50-70% ethanol).
-
-
Further Purification (Optional):
-
For higher purity, the eluate can be further subjected to chromatographic techniques such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC).
-
Caption: General workflow for mogroside extraction and purification.
In Vitro Antioxidant Assays (Adapted from 11-oxo-mogroside V studies)[2][5]
Superoxide Anion (O₂⁻) Scavenging Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the 11-Oxomogroside sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time. A decrease in intensity indicates scavenging activity.
Hydroxyl Radical (•OH) Scavenging Assay:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the 11-Oxomogroside sample to the system.
-
Measure the chemiluminescence (CL) intensity. The inhibition of chemiluminescence indicates •OH scavenging.
Data Analysis for Antioxidant Assays:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Future Directions
The preliminary data on this compound and its analogs suggest a promising profile for further investigation. Future research should focus on:
-
Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy: Evaluating the anti-inflammatory and metabolic effects of this compound in relevant animal models of disease.
-
Pharmacokinetics and Metabolism: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and active metabolites.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other mogrosides to identify key structural features responsible for its biological effects.
This technical guide provides a foundational understanding of the potential mechanisms of action of this compound, leveraging data from closely related compounds. It is intended to guide the design of future experiments to fully characterize the therapeutic potential of this natural product.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 11-Oxomogroside II A1. The methodologies presented are based on established analytical techniques for closely related mogrosides, offering a robust starting point for method development and validation.
Introduction
This compound is a cucurbitane glycoside, a class of triterpenoids found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] These compounds are of significant interest due to their intense sweetness and potential therapeutic properties, including antioxidant and antiglycative activities.[4][5] Accurate and reliable analytical methods are crucial for the quality control of raw materials, extracts, and finished products containing these compounds. This application note outlines a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 942612-74-0 | [1] |
| Molecular Formula | C42H70O14 | [1] |
| Molecular Weight | 799.01 g/mol | [1] |
| Chemical Class | Cucurbitane Glycoside | [1] |
Recommended HPLC Analysis Method
The following method is adapted from established protocols for the analysis of other mogrosides, such as Mogroside V.[6][7][8] Due to the structural similarity, this method is expected to provide good resolution and sensitivity for this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100/1260 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-15 min, 15-40% B; 15-16 min, 40-15% B; 16-20 min, hold at 15% B |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 35 °C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 - 20 µL |
Note: The gradient program is a starting point and may require optimization for specific sample matrices.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol or the initial mobile phase composition to achieve concentrations ranging from approximately 10 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Monk Fruit Extract)
-
Extraction: Accurately weigh a known amount of the powdered monk fruit extract (e.g., 100 mg).
-
Add 10 mL of 80% methanol in water (v/v) to the sample.[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (15% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a blank (methanol or initial mobile phase) to ensure the system is clean and free from interfering peaks.
-
Standard Injections: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Injections: Inject the prepared sample solutions.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak area for this compound. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
System Suitability
To ensure the validity of the analytical results, perform system suitability tests before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 5 replicate injections of a standard) |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Key decision points in developing the HPLC method.
Conclusion
The provided HPLC method offers a reliable framework for the analysis of this compound in various samples. Researchers should perform in-house validation to ensure the method's suitability for their specific application and sample matrix. Further optimization of the gradient profile and other chromatographic parameters may be necessary to resolve potential co-eluting compounds. For enhanced specificity and sensitivity, coupling the HPLC system with a mass spectrometer (LC-MS) is recommended, particularly for complex matrices or trace-level analysis.[8]
References
- 1. This compound | 942612-74-0 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ABC Herbalgram Website [herbalgram.org]
Application Notes and Protocols for the Quantification of 11-Oxomogroside II A1 in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is of significant interest for its potential applications in the food, beverage, and pharmaceutical industries. The accurate quantification of this and other mogrosides is crucial for the quality control of monk fruit extracts, standardization of products, and for comprehensive pharmacological evaluation.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts. It should be noted that while this compound has been identified as a constituent of monk fruit, specific quantitative data and validated analytical methods for this particular compound are limited in publicly available scientific literature. Therefore, the methodologies presented herein are adapted from established and validated methods for closely related and structurally similar mogrosides, such as 11-Oxomogroside V and 11-Oxomogroside IIIe.[2][3] These protocols are intended to serve as a robust starting point for developing and validating a specific quantitative assay for this compound.
Quantitative Data Summary
Table 1: Content of Major Mogrosides in a Commercial Monk Fruit Extract
| Compound | Content ( g/100g ) |
| Mogroside V | 44.52 ± 1.33 |
| 11-Oxomogroside V | 7.34 ± 0.16 |
| Mogroside VI | 4.58 ± 0.45 |
| Mogroside IV | 0.97 ± 0.05 |
| Mogroside III | 0.58 ± 0.03 |
| This compound | Data not available |
Data adapted from a study on a commercial mogroside extract.
Table 2: HPLC Method Validation Parameters for Related Mogrosides
| Parameter | Mogroside V | 11-Oxomogroside V | This compound |
| Linear Range (µg) | 0.8046 - 20.1150 | 0.5985 - 14.9625 | Data not available |
| Correlation Coefficient (r) | 0.9998 | 0.9984 | Data not available |
| Average Recovery (%) | 104.6 | 102.5 | Data not available |
| RSD of Recovery (%) | 3.28 | 4.43 | Data not available |
Data is based on an HPLC method for the determination of mogroside V and 11-oxomogroside V.[3]
Experimental Protocols
Protocol for Extraction and Purification of Mogrosides from Siraitia grosvenorii
This protocol outlines a general method for the extraction and initial purification of mogrosides from dried monk fruit, which can be adapted for the specific isolation of this compound.
Materials:
-
Dried Siraitia grosvenorii fruit powder
-
Deionized water
-
Ethanol (B145695) (95%)
-
Macroporous adsorbent resin (e.g., D101)
-
Rotary evaporator
-
HPLC system for analysis and purification
Methodology:
-
Extraction:
-
Combine the dried monk fruit powder with 70% aqueous ethanol at a ratio of 1:10 (w/v).
-
Heat the mixture to 80°C and maintain for 2 hours with continuous stirring.
-
Allow the mixture to cool and then filter to separate the liquid extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure a comprehensive extraction.
-
Pool the liquid extracts from all three extractions.
-
-
Initial Purification with Macroporous Resin:
-
Concentrate the pooled extract using a rotary evaporator to remove the ethanol.
-
Load the resulting aqueous solution onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the mogrosides from the resin using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%).
-
Collect the fractions and analyze them by HPLC to identify those containing this compound.
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions enriched with this compound and concentrate them using a rotary evaporator.
-
Further purify the concentrated sample using a preparative HPLC system with a C18 column to isolate this compound to the desired purity.
-
Caption: General workflow for the extraction and purification of this compound.
Protocol for Quantification of this compound by UPLC-MS/MS
This protocol is adapted from a validated method for 11-Oxomogroside IIIe and is proposed for the quantification of this compound.[2] Method validation will be required.
Materials and Equipment:
-
Reference Standard: Purified this compound (purity >98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Ultrapure water
-
Additive: Formic acid (LC-MS grade)
-
Extraction Solvent: 80% Methanol in water
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Accurately weigh 1.0 g of the powdered monk fruit extract into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol.
-
Vortex for 1 minute, followed by ultrasonication in a water bath at 40°C for 30 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract as needed to fall within the calibration curve range.
UPLC-MS/MS Conditions (Proposed):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Calibration Curve:
-
Prepare a stock solution of the this compound reference standard in 80% methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create a set of calibration standards (e.g., 10 ng/mL to 1000 ng/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area versus concentration.
Quantification:
-
Inject the prepared samples and determine the concentration of this compound using the linear regression equation from the calibration curve.
Caption: Analytical workflow for this compound quantification.
Potential Signaling Pathway Involvement
Direct research on the biological activities and signaling pathways of this compound is currently lacking. However, studies on the related compound, Mogroside V, have demonstrated anti-inflammatory effects by modulating key signaling pathways.[4] It is plausible that this compound may exert similar biological effects. The following diagram illustrates a potential anti-inflammatory signaling pathway that could be investigated for this compound, based on the known activity of Mogroside V.
Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.
References
Application Notes and Protocols for 11-Oxomogroside II A1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides, the family of compounds to which this compound belongs, are known for their intense sweetness and potential therapeutic properties, including antioxidant, anti-diabetic, and anti-inflammatory effects.[2] These application notes provide an overview of potential cell-based assays and detailed protocols that can be adapted to investigate the biological activities of this compound. Cell-based assays are crucial tools in drug discovery and development, offering a biologically relevant environment to study the effects of compounds on cellular processes and signaling pathways.[3][4][5]
Potential Applications and Biological Activities
Based on studies of related mogrosides, this compound is a promising candidate for investigation in several therapeutic areas:
-
Antiviral Activity: Research has shown that this compound exhibits inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation.[1] This suggests potential applications in the development of antiviral agents.
-
Anti-inflammatory Effects: Related compounds, such as Mogroside V, have been demonstrated to modulate key inflammatory pathways, including NF-κB, MAPK, and AKT signaling cascades.[6] These properties indicate that this compound may also possess anti-inflammatory activities.
-
Antioxidant Properties: Mogrosides are recognized for their potent antioxidant capabilities, including the scavenging of reactive oxygen species (ROS).[6] This suggests that this compound could be a valuable compound for combating oxidative stress-related conditions.
-
Antiglycation Activity: Mogroside extracts have shown the ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related mogrosides to provide a comparative overview of their biological activities.
Table 1: Inhibitory Effects of this compound on Epstein-Barr Virus (EBV-EA) Activation
| Compound | IC50 (mol ratio/32 pmol TPA) |
| This compound | 346-400 |
Data from a study on cucurbitane glycosides from the fruits of Siraitia grosvenorii.[1]
Table 2: Antioxidant Activity of Related Mogrosides (Example: Mogroside V)
| Assay | Compound | EC50 (µg/mL) |
| DPPH Radical Scavenging | Mogroside V | 15.4 |
| ABTS Radical Scavenging | Mogroside V | 8.2 |
| Superoxide Anion Scavenging | Mogroside V | 21.3 |
| Hydroxyl Radical Scavenging | Mogroside V | 35.7 |
Note: This data is for a related compound and serves as a reference for the potential antioxidant capacity of mogrosides.
Experimental Protocols
The following are detailed protocols for cell-based assays that can be adapted to evaluate the biological activity of this compound.
Protocol 1: Anti-inflammatory Activity Assessment using LPS-stimulated Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS-only control.
-
Data Analysis:
-
Plot the percentage of inhibition against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO or cytokine production.
Protocol 2: Antioxidant Activity Assessment using a Cellular Antioxidant Assay (CAA)
This protocol describes a method to measure the intracellular antioxidant activity of this compound.
Materials:
-
HepG2 human liver cancer cell line
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (B1663063) (positive control)
-
96-well black-walled, clear-bottom cell culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in Williams' Medium E supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well black-walled plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and Probe Loading:
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour.
-
-
Oxidative Stress Induction:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with excitation at 485 nm and emission at 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the percentage of inhibition of oxidation.
-
Determine the CAA value, expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the potential anti-inflammatory signaling pathway modulated by mogrosides and a general workflow for a cell-based assay.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: General workflow for a cell-based assay.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro investigation of 11-Oxomogroside II A1, a cucurbitane triterpenoid (B12794562) glycoside. Drawing upon methodologies established for structurally similar mogrosides, this document outlines detailed experimental protocols to assess its potential antioxidant, anti-inflammatory, and metabolic regulatory properties.
Potential Applications
This compound belongs to the mogroside family, compounds of significant interest for their potential therapeutic applications. Based on the known activities of related mogrosides, the primary areas of investigation for this compound include:
-
Antioxidant Effects: The potential to neutralize reactive oxygen species (ROS) suggests applications in conditions associated with oxidative stress.
-
Anti-inflammatory Activity: The ability to modulate inflammatory pathways could be beneficial in a range of inflammatory diseases.
-
Metabolic Regulation: Potential to influence glucose and lipid metabolism, indicating relevance for metabolic disorders such as type 2 diabetes and obesity.
In Vitro Experimental Design
A tiered approach is recommended to systematically evaluate the bioactivity of this compound. This involves an initial screening for antioxidant properties, followed by more complex cell-based assays to investigate anti-inflammatory and metabolic effects.
Antioxidant Activity Assessment
A battery of chemical-based assays should be employed to determine the free radical scavenging capabilities of this compound.
Experimental Workflow for Antioxidant Assays
Caption: Workflow for assessing the antioxidant potential of this compound.
2.1.1 DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical.[1][2]
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add varying concentrations of this compound (e.g., 10-500 µg/mL) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Ascorbic acid should be used as a positive control.
-
Calculate the percentage of scavenging activity.
-
2.1.2 Ferric Reducing Antioxidant Power (FRAP) Assay
This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2]
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Add a small volume of the this compound sample to the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A standard curve using FeSO₄ should be generated to quantify the reducing power.
-
2.1.3 Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay determines the ability of the compound to scavenge hydrogen peroxide.[2]
-
Protocol:
-
Prepare a 40 mM solution of H₂O₂ in phosphate (B84403) buffer (pH 7.4).
-
Add varying concentrations of this compound to the H₂O₂ solution.
-
Incubate for 10 minutes.
-
Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂.
-
Calculate the percentage of H₂O₂ scavenged.
-
Data Presentation: Antioxidant Activity
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid) |
| DPPH Scavenging | IC₅₀ (µg/mL) | To be determined | To be determined |
| FRAP | Fe²⁺ Equivalents (µM) | To be determined | To be determined |
| H₂O₂ Scavenging | IC₅₀ (µg/mL) | To be determined | To be determined |
Anti-inflammatory Activity Assessment
Cell-free and cell-based assays can be used to evaluate the anti-inflammatory potential of this compound.
2.2.1 Inhibition of Protein Denaturation
This assay is based on the principle that denaturation of proteins is a cause of inflammation.[3][4]
-
Protocol:
-
Prepare a reaction mixture containing 0.2% bovine serum albumin (BSA) and varying concentrations of this compound.
-
Adjust the pH to 6.3 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes and then heat at 51°C for 20 minutes.
-
After cooling, measure the turbidity at 660 nm.
-
Diclofenac sodium can be used as a reference drug.
-
Calculate the percentage inhibition of protein denaturation.
-
2.2.2 Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This cell-based assay measures the effect of the compound on the production of inflammatory mediators in RAW 264.7 macrophage cells.
Signaling Pathway in LPS-induced Inflammation
References
Application Notes and Protocols for 11-Oxomogroside II A1 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Note on Data Availability: Direct and specific animal model research on 11-Oxomogroside II A1 is limited in the current scientific literature. The following application notes and protocols are based on studies conducted with closely related compounds, such as Mogroside V, 11-Oxomogroside V, and mogroside-rich extracts from Siraitia grosvenorii (monk fruit). The methodologies and potential applications described herein are extrapolated and presented as a guide for investigating this compound.
Application Notes
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii. Mogrosides are recognized for their intense sweetness and potential therapeutic properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[1][2] The presence of an oxo- group at the C-11 position may influence the biological activity of these compounds. These notes provide a framework for exploring the therapeutic potential of this compound in preclinical animal models.
Potential Applications
-
Metabolic Disorders: Based on studies with mogroside-rich extracts, this compound could be investigated for its potential in managing type 2 diabetes and obesity. Mogrosides have been shown to reduce fasting blood glucose, improve insulin (B600854) sensitivity, and lower serum lipids in diabetic mouse models.[2][3][4] These effects are linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.[3][5]
-
Inflammatory Conditions: Mogrosides have demonstrated anti-inflammatory properties in various models.[6] This suggests that this compound could be a candidate for investigation in chronic inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6).[6]
-
Anticarcinogenic Research: Related compounds like 11-oxo-mogroside V have shown inhibitory effects on skin tumor promotion in mice, indicating a potential role for this compound in cancer chemoprevention studies.
Data Presentation
The following tables summarize quantitative data from studies on mogroside-rich extracts and related mogroside compounds. This data can serve as a reference for designing studies with this compound.
Table 1: Effects of Mogroside-Rich Extract (MGE) on Metabolic Parameters in High-Fat Diet/Streptozotocin-Induced Diabetic Mice [3][5]
| Parameter | Control Group | Diabetic Model Group | MGE (100 mg/kg) | MGE (300 mg/kg) |
| Fasting Blood Glucose (mmol/L) | ~5.5 | ~25.0 | Significant Reduction | More Significant Reduction |
| Serum Insulin (mU/L) | Normal | Elevated | Significant Reduction | More Significant Reduction |
| HOMA-IR | Normal | Elevated | Significant Reduction | More Significant Reduction |
| Total Cholesterol (mmol/L) | Normal | Elevated | Reduction | Significant Reduction |
| Triacylglycerol (mmol/L) | Normal | Elevated | Reduction | Significant Reduction |
Table 2: Effects of Mogroside Extract (MG) in Alloxan-Induced Diabetic Mice [2]
| Parameter | Diabetic Model Group | MG (100 mg/kg) | MG (300 mg/kg) | MG (500 mg/kg) |
| Serum Glucose | Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum Total Cholesterol | Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum Triacylglycerol | Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic MDA | Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic GSH-Px | Reduced | Significantly Increased | Significantly Increased | Significantly Increased |
| Hepatic SOD | Reduced | Significantly Increased | Significantly Increased | Significantly Increased |
Experimental Protocols
Type 2 Diabetes Mellitus (T2DM) and Obesity Animal Model
Objective: To evaluate the anti-diabetic and anti-obesity effects of this compound in a diet-induced T2DM mouse model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate (B86180) Buffer (pH 4.5)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Glucometer and test strips
-
ELISA kits for insulin, lipids, and inflammatory markers
Protocol:
-
Acclimatization: Acclimatize mice for one week with standard chow and water ad libitum.
-
Model Induction:
-
Feed mice a high-fat diet for 4-8 weeks to induce obesity and insulin resistance.[3][5]
-
After the HFD period, administer a low dose of STZ (e.g., 40-100 mg/kg, intraperitoneally) dissolved in cold citrate buffer to induce partial insulin deficiency.[4][7]
-
Confirm diabetes by measuring fasting blood glucose levels 72 hours after STZ injection. Mice with fasting blood glucose > 11.1 mmol/L are considered diabetic.[4]
-
-
Grouping and Treatment:
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect blood samples via cardiac puncture for analysis of serum insulin, lipid profile (total cholesterol, triglycerides, HDL-C, LDL-C), and inflammatory cytokines (e.g., TNF-α, IL-6).[4]
-
Harvest liver and adipose tissues for histopathological examination and molecular analysis (e.g., Western blot for AMPK activation).[3]
-
Anti-Inflammatory Activity in a Murine Model
Objective: To assess the anti-inflammatory potential of this compound in a lipopolysaccharide (LPS)-induced inflammation model.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Acclimatization: Acclimatize mice for one week.
-
Grouping and Pre-treatment:
-
Randomly divide mice into groups (n=8-10 per group):
-
Normal Control (vehicle only)
-
LPS Model Control (vehicle + LPS)
-
Positive Control (Dexamethasone + LPS)
-
This compound treatment groups (e.g., 50, 100, 200 mg/kg, p.o.) + LPS.
-
-
Administer this compound or vehicle orally one hour before LPS challenge.
-
-
Induction of Inflammation:
-
Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response.
-
-
Sample Collection and Analysis:
-
Collect blood samples at different time points (e.g., 2, 6, and 24 hours) after LPS injection.
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Harvest tissues such as liver and lung for histopathological analysis and to measure inflammatory markers (e.g., MPO activity, iNOS, COX-2 expression).[6]
-
Visualization of Pathways and Workflows
Caption: Proposed AMPK signaling pathway activation by this compound.
Caption: General experimental workflow for a T2DM animal model study.
References
- 1. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Oxomogroside II A1: Application Notes and Protocols for Therapeutic Agent Research
For Research Use Only.
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides, the family of compounds to which this compound belongs, are recognized for their intense sweetness and are used as non-caloric natural sweeteners.[2] Beyond their application in the food and beverage industry, emerging research indicates a broad spectrum of pharmacological activities for mogrosides, including antioxidant, anti-inflammatory, and potential anti-cancer effects, suggesting their promise as therapeutic agents.[3]
The presence of an oxo-group at the C-11 position on the mogrol (B2503665) skeleton, a characteristic of this compound and its analogs, may play a significant role in modulating their biological activities.[4] This document provides an overview of the potential therapeutic applications of this compound, supported by data from closely related compounds, and offers detailed protocols for its investigation.
Potential Therapeutic Applications
-
Antioxidant Agent: Mogrosides have demonstrated the ability to scavenge reactive oxygen species (ROS), suggesting a potential role in mitigating oxidative stress-related pathologies.[5]
-
Anti-inflammatory Effects: Related mogrosides have been shown to modulate key inflammatory pathways, indicating potential for the development of anti-inflammatory therapies.[6]
-
Anticancer Potential: Certain mogrosides have exhibited inhibitory effects on Epstein-Barr virus (EBV) activation, a process linked to certain cancers, and have shown cytotoxicity towards tumor cells.[1][7]
-
Antiglycation Agent: The chemical structure of some mogrosides suggests they may inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.[8]
-
Hepatoprotective Properties: Studies on various 11-oxo-mogrosides have indicated a protective effect on liver cells.[2]
Quantitative Data Summary
Direct quantitative data for this compound is limited. The following tables summarize available data for this compound and its closely related analogs, 11-oxo-mogroside V and 11-Oxomogroside IV A, to provide a comparative perspective on their potential bioactivities.
Table 1: Inhibitory Effects on Epstein-Barr Virus Early Antigen (EBV-EA) Activation
| Compound | IC50 (mol ratio/32 pmol TPA) | Reference |
| This compound | 346-400 | [4][7] |
| Mogroside II A1 | 346-400 | [4][7] |
| 7-oxomogroside V | 346-400 | [4][7] |
| 11-oxomogroside IV A | 346-400 | [4][7] |
Table 2: Antioxidant Activity of 11-oxo-mogroside V
| Reactive Oxygen Species (ROS) | EC50 (µg/mL) | Reference |
| Superoxide (B77818) Anion (O₂⁻) | 4.79 | [5][9] |
| Hydrogen Peroxide (H₂O₂) | 16.52 | [5][9] |
| Hydroxyl Radical (•OH) | 146.17 | [5][9] |
| •OH-induced DNA damage | 3.09 | [5][9] |
Table 3: Cytotoxic Activity of 11-Oxomogroside IV A
| Cell Line | IC50 (µg/mL) | Reference |
| SMMC-7721 (Hepatocellular carcinoma) | 288 | [1] |
Experimental Protocols
Protocol 1: Extraction and Purification of Mogrosides from Siraitia grosvenorii
This protocol describes a general method for the extraction and initial purification of mogrosides, which can be adapted for the isolation of this compound.[6]
Materials:
-
Dried and powdered monk fruit
-
Deionized water
-
Ethanol
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
HPLC system for analysis and purification
-
Rotary evaporator
Methodology:
-
Extraction:
-
Mix the dried monk fruit powder with deionized water in a 1:10 weight-to-volume ratio.[6]
-
Heat the mixture to 60-80°C for 2-3 hours with continuous stirring.[6]
-
Filter the mixture to separate the aqueous extract from the solid residue. The extraction process can be repeated on the residue to improve the yield.[6]
-
Combine the aqueous extracts.
-
-
Initial Purification:
-
Pass the combined aqueous extract through a pre-conditioned macroporous resin column.[6]
-
Wash the column with deionized water to remove highly polar impurities such as sugars and pigments.[6]
-
Elute the mogrosides from the resin using a stepwise gradient of ethanol.
-
Collect the fractions and concentrate them using a rotary evaporator.
-
-
Further Purification:
-
The enriched mogroside fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
-
Protocol 2: In Vitro Antioxidant Activity - ROS Scavenging Assays
This protocol outlines methods to assess the antioxidant potential of this compound by measuring its ability to scavenge various reactive oxygen species.[5][6]
2.1 Superoxide Anion (O₂⁻) Scavenging:
-
Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) containing luminol.
-
Add varying concentrations of this compound to the mixture.
-
Initiate the generation of superoxide anions by adding pyrogallol, which autoxidizes to produce O₂⁻.[6]
-
Immediately measure the chemiluminescence intensity over a set period.
-
Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample.[6]
2.2 Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing a suitable buffer, luminol, and a fixed concentration of H₂O₂.[6]
-
Add varying concentrations of this compound.
-
Measure the chemiluminescence intensity. A reduction in intensity indicates the scavenging of H₂O₂.[6]
2.3 Hydroxyl Radical (•OH) Scavenging:
-
Generate hydroxyl radicals using the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.[6]
-
Add varying concentrations of this compound to the reaction system.
-
Measure the chemiluminescence intensity. Inhibition of chemiluminescence is indicative of •OH scavenging.[6]
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.[6]
Protocol 3: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition in Macrophages
This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
MTT assay kit for cell viability
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Determine the non-toxic concentration range of this compound using an MTT assay.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a positive control (LPS only), and vehicle control groups.
-
-
Nitrite (B80452) Measurement (as an indicator of NO production):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only treated group.
-
Determine the IC50 value, the concentration at which this compound inhibits 50% of the LPS-induced NO production.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed anti-inflammatory mechanism of action for mogrosides and a typical experimental workflow for evaluating their anti-inflammatory and antioxidant properties. While these pathways have been suggested for other mogrosides, they provide a strong hypothetical framework for investigating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Preparation of Standard Solutions for 11-Oxomogroside II A1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of standard solutions of 11-Oxomogroside II A1, a triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). Accurate preparation of standard solutions is critical for various analytical applications, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and in vitro biological assays.
Introduction
This compound is a cucurbitane-type triterpenoid glycoside with potential applications in pharmaceutical and food industries.[1] Like other mogrosides, it is valued for its sweetening properties and potential health benefits. To ensure the accuracy and reproducibility of research and quality control measures, the precise preparation of standard solutions is paramount.[2][3] This protocol outlines the necessary steps for preparing stock and working solutions of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 942612-74-0 | [1] |
| Molecular Formula | C₄₂H₇₀O₁₄ | [4][5][6] |
| Molecular Weight | 799.00 g/mol | [4][5] |
| Appearance | White to off-white solid | Assumed based on related compounds |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and water. | Inferred from related mogrosides[7][8][9] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. Protect from light. | [9] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, followed by the preparation of a series of working standards through serial dilution.
Materials and Equipment
-
This compound standard (≥95% purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Deionized or distilled water
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
Preparation of 10 mM Stock Solution
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the this compound standard. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 7.99 mg of the compound.
-
Dissolution: Transfer the weighed compound to a clean, dry volumetric flask. Add a portion of DMSO to dissolve the solid.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Final Volume: Once dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution with a suitable solvent, often the mobile phase used in the analytical method (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) for reversed-phase chromatography).
Example: Preparation of a 1 mM Working Solution
-
Pipette 100 µL of the 10 mM stock solution into a 1 mL volumetric flask.
-
Add the desired diluent (e.g., deionized water or mobile phase) to the calibration mark.
-
Mix thoroughly by inverting the flask.
-
This working solution should be prepared fresh daily for optimal results.
Quantitative Data Summary
The following table provides an example for the preparation of a 10 mM stock solution of this compound.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Weight | 799.00 g/mol |
| Target Stock Concentration | 10 mM |
| Mass of Standard | 7.99 mg |
| Solvent | DMSO |
| Final Volume | 1 mL |
Workflow Diagram
The following diagram illustrates the key steps in the preparation of standard solutions of this compound.
Caption: Workflow for the preparation of this compound standard solutions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Perform all weighing and solvent handling in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
References
- 1. This compound | 942612-74-0 [amp.chemicalbook.com]
- 2. marknature.com [marknature.com]
- 3. standards.chromadex.com [standards.chromadex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fingredients.com [fingredients.com]
- 9. 11-Oxomogroside IIIE | cucurbitane triterpene glycoside | CAS# 2096516-68-4 | InvivoChem [invivochem.com]
Application Notes and Protocols for 11-Oxomogroside II A1 in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit).[1] Like other mogrosides, it is of significant interest for its potential therapeutic properties. While specific research on this compound is emerging, studies on structurally similar compounds, such as 11-oxo-mogroside V, provide a strong basis for its investigation in natural product screening. These compounds have demonstrated potent antioxidant, anti-inflammatory, and anti-tumor activities.[2][][4] This document provides detailed application notes and experimental protocols to guide the screening and evaluation of this compound.
Potential Applications
-
Antioxidant Agent: Mogrosides, including the 11-oxo derivatives, have shown significant capabilities in scavenging reactive oxygen species (ROS), suggesting their potential use in mitigating oxidative stress-related conditions.[2][5]
-
Anti-inflammatory Effects: Related mogrosides modulate key inflammatory pathways, such as NF-κB and MAPK, indicating a potential role in the development of anti-inflammatory therapeutics.[2]
-
Anticancer Activity: Certain mogrosides have exhibited inhibitory effects on tumor promotion and cytotoxicity against cancer cell lines, highlighting their potential in oncology research.[][4]
-
Antiviral Properties: An initial study has indicated that this compound possesses inhibitory effects on the activation of the Epstein-Barr virus, suggesting a potential for antiviral applications.[1]
-
Non-Caloric Sweetener: As part of the mogroside family, this compound has potential applications in the food and beverage industry as a natural, low-calorie sweetener.[2]
Data Presentation
The following tables summarize quantitative data for closely related mogrosides, which can serve as a benchmark for screening this compound.
Table 1: In Vitro Antioxidant Activity of 11-oxo-mogroside V
| Reactive Oxygen Species (ROS) | EC50 (µg/mL) | Reference Compound | EC50 of Reference (µg/mL) |
| Superoxide (B77818) Anion (O₂⁻) | 4.79 | Mogroside V | Higher than 11-oxo-mogroside V |
| Hydrogen Peroxide (H₂O₂) | 16.52 | Mogroside V | Higher than 11-oxo-mogroside V |
| Hydroxyl Radical (•OH) | 146.17 | Mogroside V | 48.44 |
EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species.[6]
Table 2: In Vitro Anti-proliferative Activity of 11-Oxomogroside IV A
| Cell Line | IC50 (µg/mL) |
| SMMC-7721 (Hepatocellular carcinoma) | 288 |
IC50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
The following protocols are adapted from studies on closely related mogrosides and are recommended for the initial screening of this compound.
Protocol 1: Determination of Antioxidant Activity via Chemiluminescence
This protocol details the measurement of scavenging activity against various reactive oxygen species (ROS).
1. Superoxide Anion (O₂⁻) Scavenging:
-
Objective: To determine the ability of this compound to scavenge superoxide radicals.
-
Methodology:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the this compound sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time using a luminometer.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.[2]
-
2. Hydrogen Peroxide (H₂O₂) Scavenging:
-
Objective: To assess the capacity of this compound to neutralize hydrogen peroxide.
-
Methodology:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the this compound sample.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.[2]
-
3. Hydroxyl Radical (•OH) Scavenging:
-
Objective: To evaluate the scavenging activity of this compound against hydroxyl radicals.
-
Methodology:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the this compound sample to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.[2]
-
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.[2]
Protocol 2: In Vitro Anti-inflammatory Activity Screening
This protocol provides a general workflow for assessing the anti-inflammatory potential of this compound in a cell-based model.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Culture cells in appropriate media until they reach 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS).
-
Incubate for a specified period (e.g., 24 hours).
-
2. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Objective: To investigate the effect of this compound on key inflammatory signaling pathways.
-
Methodology:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB, p38 MAPK, JNK, ERK, and Akt).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Commercial Availability and Purity Assessment of 11-Oxomogroside II A1: A Guide for Researchers
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the commercial sourcing and purity assessment of 11-Oxomogroside II A1. This triterpenoid (B12794562) glycoside, isolated from the fruit of Siraitia grosvenorii (monk fruit), is of growing interest for its potential biological activities. This document outlines commercially available sources and provides detailed experimental protocols for verifying the purity of commercial batches.
Commercial Sources
This compound is available from several specialized chemical suppliers. While purity can vary by batch and supplier, it is typically offered at high purity levels suitable for research purposes. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data.
| Supplier Name | Website | Notes |
| Chengdu Biopurify Phytochemicals Ltd. | (Available through various distributors) | Specializes in the production of high-purity natural products. |
| Finetech Industry Limited | (Available through various distributors) | A supplier of fine chemicals, including a range of natural products. |
| Wuhan ChemFaces Biochemical Co., Ltd. | --INVALID-LINK-- | Focuses on the production and supply of bioactive natural products. |
| Immunomart | --INVALID-LINK-- | Lists this compound for research purposes.[1] |
Note: Availability may vary by region and time. It is recommended to contact the suppliers or their local distributors for current stock and pricing information.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound is critical for reliable experimental results. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analysis of mogrosides, which can be adapted for this compound.
Objective: To determine the purity of an this compound sample by assessing the presence of impurities.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (ultrapure)
-
Reference standard of this compound (if available)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a methanol-water mixture, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 20% acetonitrile, increasing to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
-
Protocol 2: Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of natural products. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
Objective: To confirm the chemical structure of this compound and assess its purity.
Materials:
-
This compound sample (2-5 mg)
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard (for qNMR).
-
Dissolve both in the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. This will provide information on the proton environment and can be used to identify characteristic signals of this compound.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
For detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed. These experiments reveal the connectivity between protons and carbons.
-
-
Data Analysis:
-
Structural Confirmation: Compare the acquired ¹H and ¹³C NMR chemical shifts with published data for this compound or related mogrosides. The 2D NMR data will be crucial for confirming the assignment of all signals.
-
Purity Assessment (¹H NMR): In the ¹H NMR spectrum, the presence of signals not corresponding to the main compound or the solvent indicates impurities. The relative integration of these signals can provide a semi-quantitative measure of purity.
-
Purity by qNMR: By comparing the integral of a well-resolved signal of this compound with the integral of a known amount of the internal standard, the absolute purity of the sample can be accurately calculated.
-
References
Troubleshooting & Optimization
Technical Support Center: Purification of 11-Oxomogroside II A1
Welcome to the technical support center for the purification of 11-Oxomogroside II A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions associated with the isolation and purification of this cucurbitane glycoside from Siraitia grosvenorii (monk fruit).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) glycoside that has been isolated from the ethanol (B145695) extract of Siraitia grosvenorii fruits.[1] Like other mogrosides, it is of interest for its potential pharmacological properties. Studies have shown that this compound exhibits inhibitory effects against the Epstein-Barr virus early antigen (EBV-EA) activation.[1]
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges in purifying this compound include:
-
Low abundance: It is a minor constituent compared to other mogrosides like Mogroside V.
-
Structurally similar impurities: The crude extract contains a complex mixture of other mogrosides with similar chemical structures and polarities, making separation difficult.[2]
-
Co-elution: During chromatographic separation, this compound may co-elute with other closely related mogrosides.
Q3: What are the common impurities encountered during the purification of this compound?
A3: Common impurities include other mogrosides such as Mogroside V, Siamenoside I, and various other mogroside analogs, as well as flavonoids, polysaccharides, and pigments from the monk fruit extract.[2]
Q4: What level of purity can be realistically achieved for this compound?
A4: While specific data for this compound is limited, multi-step purification protocols involving techniques like macroporous resin chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) can achieve purities of over 99% for other mogrosides.[2]
Q5: How can the purity of 11-Oxomogogroside II A1 be accurately assessed?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of mogrosides. An ODS (C18) column with a gradient of acetonitrile (B52724) and water is typically used, with detection at around 210 nm.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound after initial extraction. | Incomplete extraction from the plant material. | Ensure the dried fruit is finely powdered. Use an optimal solvent-to-solid ratio and consider repeated extractions to maximize recovery. |
| Poor separation of this compound from other mogrosides on macroporous resin. | Inappropriate resin type or elution gradient. | Select a resin with appropriate polarity and pore size. Optimize the stepwise ethanol gradient for elution to improve the resolution between different mogrosides. |
| Co-elution of impurities with this compound during preparative HPLC. | Suboptimal mobile phase gradient or column chemistry. | Adjust the gradient slope of the mobile phase (acetonitrile/water) to enhance separation. Consider using a different column chemistry (e.g., a different stationary phase) or modifying the mobile phase with additives like formic acid. |
| Degradation of the compound during purification. | Exposure to harsh pH or high temperatures. | Mogrosides are generally stable, but it is advisable to work at neutral pH and avoid excessive heat during concentration steps. Use a rotary evaporator at a temperature below 60°C. |
| Inaccurate quantification of purity by HPLC. | Lack of a pure reference standard for this compound. | If a commercial standard is unavailable, structural elucidation of the purified compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is necessary to confirm its identity and estimate purity based on the relative peak area.[3][4] |
Data Presentation
Table 1: Representative Quantitative Data for Mogroside Purification *
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters |
| Macroporous Resin Chromatography | Crude Extract | ~10-15% (Total Mogrosides) | Resin: D101 or similar; Elution: Stepwise gradient of aqueous ethanol. |
| Preparative HPLC | ~10-15% (Total Mogrosides) | >98% (Target Mogroside) | Column: C18; Mobile Phase: Acetonitrile/Water gradient. |
*Note: This data is representative of general mogroside purification and may vary for the specific purification of this compound.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
1. Extraction:
-
Grind dried Siraitia grosvenorii fruits to a fine powder.
-
Extract the powder with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) at 60-70°C for 2 hours with constant stirring.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
2. Macroporous Resin Column Chromatography:
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101).
-
Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities like sugars and pigments.
-
Elute the mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor them by HPLC to identify those containing this compound.
-
Pool the fractions rich in this compound and concentrate them under reduced pressure.
Protocol 2: High-Purity Purification by Preparative HPLC
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 semi-preparative or preparative column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Optimize a linear gradient based on analytical HPLC results. A starting point could be 20-40% B over 40 minutes.
-
Flow Rate: Dependent on column dimensions (e.g., 10-15 mL/min for a 20 mm ID column).
-
Detection: 210 nm.
-
Procedure:
-
Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC column.
-
Collect the peak corresponding to the retention time of this compound.
-
Concentrate the collected fraction under reduced pressure and then lyophilize to obtain the purified compound.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship between challenges and solutions in purification.
Caption: Hypothesized signaling pathway for the inhibitory action of this compound.
References
Technical Support Center: Optimizing HPLC Separation of 11-Oxomogroside II A1 from Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 11-Oxomogroside II A1 from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
A1: In extracts of Siraitia grosvenorii (monk fruit), you may encounter several structurally similar mogrosides that can be considered isomers of this compound. These include other mogroside II derivatives and potential epimers. For instance, Mogroside II A1 and 11-deoxymogroside III are known cucurbitane glycosides isolated from this plant.[1] The primary challenge in separation arises from the identical aglycone, mogrol, with variations in the number and linkage of glucose moieties, leading to numerous co-existing isomers.[2]
Q2: Which HPLC modes are most effective for separating mogroside isomers?
A2: Due to the polar nature of mogrosides, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are effective HPLC modes.[2]
-
Reversed-Phase (RP-HPLC): This is the most widely used technique, typically employing a C18 column. Gradient elution with a mobile phase of acetonitrile (B52724) and water, often with an additive like formic acid, is common.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly advantageous for retaining and separating very polar compounds that have little retention in reversed-phase chromatography.[2]
Q3: What are the advantages of using UPLC-MS/MS for mogroside analysis?
A3: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages over traditional HPLC for analyzing complex mixtures of mogroside isomers. UPLC utilizes columns with sub-2 µm particles, which leads to improved resolution, faster analysis times, and increased sensitivity.[2] The use of MS/MS provides high selectivity and allows for accurate quantification, even for co-eluting isomers, by monitoring specific precursor-to-product ion transitions.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound and its Isomers
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Also, evaluate the effect of the mobile phase additive. Using 0.1% formic acid in both water and acetonitrile can improve peak shape and resolution.[3] |
| Suboptimal Column Chemistry | If using a C18 column, consider a different stationary phase. A HILIC column may provide alternative selectivity for these polar analytes. Mixed-mode chromatography, which combines multiple retention mechanisms, can also enhance separation.[2] |
| Incorrect Flow Rate | A lower flow rate generally provides better resolution. Experiment with reducing the flow rate in small increments. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, excessive heat can degrade the analytes. An optimal temperature is often around 40°C.[4] |
Issue 2: Peak Tailing for this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column | Peak tailing for polar compounds like mogrosides can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Adding a small amount of an acidic modifier, like formic acid, to the mobile phase can suppress these interactions. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and re-injecting. |
| Column Contamination | If the column is contaminated with strongly retained sample components, it can cause peak tailing. Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column. |
| Dead Volume | Excessive dead volume in the HPLC system can cause band broadening and peak tailing. Ensure all fittings and tubing are properly connected and minimize tubing length where possible. |
Experimental Protocols
The following is a detailed UPLC-MS/MS methodology adapted from a validated method for the simultaneous quantification of eight major mogrosides, which can serve as a starting point for optimizing the separation of this compound and its isomers.[3]
Sample Preparation:
-
Accurately weigh the sample of Siraitia grosvenorii extract.
-
Perform ultrasound-assisted extraction with a methanol/water (80/20, v/v) solvent.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.
UPLC-MS/MS Conditions:
| Parameter | Condition |
| Instrumentation | UPLC system coupled with a tandem mass spectrometer |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | ESI-MS/MS in negative ion mode |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 8.0 | 30 |
| 8.5 | 95 |
| 10.0 | 95 |
| 10.1 | 15 |
| 12.0 | 15 |
Data Presentation
The following table presents example data for the separation of major mogrosides from Siraitia grosvenorii, which can be used as a reference for developing a quantitative analysis of this compound and its isomers.[3]
Table 1: HPLC-MS/MS Quantitative Data for Major Mogrosides
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) |
| Mogroside III | 0.052 - 52 | ≥ 0.9984 | 91.22 - 106.58 |
| Mogroside IVa | 0.021 - 21 | ≥ 0.9984 | 91.22 - 106.58 |
| Mogroside IV | 0.048 - 48 | ≥ 0.9984 | 91.22 - 106.58 |
| Mogroside V | 0.105 - 105 | ≥ 0.9984 | 91.22 - 106.58 |
| Mogroside VI | 0.023 - 23 | ≥ 0.9984 | 91.22 - 106.58 |
| iso-Mogroside V | 0.025 - 25 | ≥ 0.9984 | 91.22 - 106.58 |
| 11-oxomogroside-V | 0.019 - 19 | ≥ 0.9984 | 91.22 - 106.58 |
| Siamenoside I | 0.045 - 45 | ≥ 0.9984 | 91.22 - 106.58 |
Visualizations
Experimental Workflow for HPLC Method Optimization
Caption: Workflow for optimizing the HPLC separation of this compound.
Troubleshooting Decision Tree for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution in HPLC analysis.
References
"11-Oxomogroside II A1" stability under different pH and temperature
This technical support center provides guidance on the stability of 11-Oxomogroside II A1 under various experimental conditions. The information presented here is based on the general stability of triterpenoid (B12794562) glycosides and data from studies on structurally similar mogrosides, as direct stability data for this compound is limited. It is highly recommended to perform specific stability studies for this compound for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the expected stable conditions for storing a pure sample of this compound?
Based on the stability of other mogrosides and triterpenoid glycosides, pure this compound is expected to be relatively stable in solid form when stored in a cool, dry, and dark place. For solutions, neutral pH (around 7.0) and low temperatures (e.g., 4°C) are likely to minimize degradation. One study on mogroside V in a model liquid found no significant degradation after 90 days of storage at 4°C.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The glycosidic bonds in mogrosides are susceptible to hydrolysis under acidic and alkaline conditions.[1] Therefore, it is anticipated that this compound will degrade in both acidic and alkaline solutions, leading to the cleavage of sugar moieties from the aglycone core.
-
Acidic Conditions (pH < 4): Significant degradation is expected due to acid-catalyzed hydrolysis of the glycosidic linkages.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this pH range.
-
Alkaline Conditions (pH > 8): Degradation is also likely to occur, potentially through different mechanisms than acid hydrolysis. One study noted that mogroside V is easily broken down in an alkaline solution at pH 9.[2]
Q3: What is the influence of temperature on the stability of this compound?
Elevated temperatures will likely accelerate the degradation of this compound, especially in solution. The rate of degradation is expected to increase with temperature. For general triterpenoid glycosides, it is recommended to use lower temperatures for processes like drying (e.g., 45-50°C) to minimize degradation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound during storage in solution | The pH of the solution is too acidic or alkaline, or the storage temperature is too high. | Prepare solutions in a neutral buffer (pH 6-8) and store at 4°C or lower. For long-term storage, consider freezing (-20°C or -80°C). |
| Appearance of new peaks in HPLC analysis after sample preparation | Degradation of this compound due to harsh sample processing conditions (e.g., high temperature, extreme pH). | Use mild extraction and processing conditions. Avoid prolonged exposure to high temperatures and strong acids or bases. |
| Inconsistent results in bioassays | The compound may be degrading in the assay medium. | Check the pH and temperature of your assay medium. If possible, perform a time-course stability study of this compound under your specific assay conditions. |
Stability Data Summary (Inferred)
The following tables summarize the expected stability of this compound based on data for other mogrosides and triterpenoid glycosides. Note: This is inferred data and should be confirmed by experimental studies on this compound.
Table 1: Inferred Stability of this compound in Solution at Different pH (at 25°C)
| pH | Expected Stability | Primary Degradation Pathway (Hypothesized) |
| 1-3 | Low | Acid hydrolysis of glycosidic bonds |
| 4-5 | Moderate | Slow acid hydrolysis |
| 6-8 | High | Minimal degradation |
| 9-11 | Moderate to Low | Alkaline-catalyzed hydrolysis/rearrangement |
| 12-14 | Low | Rapid alkaline-catalyzed hydrolysis/rearrangement |
Table 2: Inferred Stability of this compound in Neutral Solution (pH 7) at Different Temperatures
| Temperature | Expected Stability |
| 4°C | High |
| 25°C (Room Temp) | Moderate to High |
| 40°C | Moderate |
| 60°C | Low |
| 80°C | Very Low |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a methanol-water mixture.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 and 48 hours.
-
Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
1. HPLC System:
-
A standard HPLC system with a UV or ELSD detector. LC-MS/MS can be used for identification of degradation products.
2. Column:
-
A C18 reversed-phase column is commonly used for mogroside analysis (e.g., 4.6 x 250 mm, 5 µm).
3. Mobile Phase:
-
A gradient elution with acetonitrile (B52724) and water is typically effective. Adding a small amount of formic acid or acetic acid can improve peak shape.
4. Detection:
-
UV detection at a low wavelength (e.g., 203-210 nm) is often used for mogrosides.
5. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
Diagrams
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Analysis of 11-Oxomogroside II A1 Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Oxomogroside II A1. It addresses common issues encountered during the analysis of its degradation products.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common problems during your experiments.
Q1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?
A1: Unexpected peaks in your chromatogram can arise from several sources. Here are a few possibilities and how to address them:
-
Degradation of this compound: The compound may be degrading under your experimental conditions (e.g., pH, temperature, light exposure). Mogrosides, as triterpene glycosides, can be susceptible to hydrolysis, leading to the loss of sugar moieties.
-
Contamination: Your sample, solvent, or HPLC system might be contaminated.
-
Impurity in the standard: The this compound standard you are using may contain impurities.
Troubleshooting Steps:
-
Review your sample handling and storage: Ensure that your samples are stored at the recommended temperature and protected from light. Mogroside V, a related compound, is reported to be stable at a pH between 3 and 12 and heat-stable between 100 to 150 degrees Celsius for a limited time.[1]
-
Run a blank: Inject your solvent (mobile phase) to check for contamination in the solvent or HPLC system.
-
Verify the purity of your standard: If possible, use a standard from a different batch or supplier. You can also find information on the isolation of this compound from the fruit of Siraitia grosvenorii in the literature.[2]
-
Perform forced degradation studies: To confirm if the unexpected peaks are degradation products, you can intentionally degrade a sample of this compound under controlled stress conditions (see the Experimental Protocols section below). This will help you identify the retention times of the degradation products.
Q2: My this compound seems to be degrading, but I am not sure what the degradation products are. How can I identify them?
A2: Identifying degradation products requires a combination of analytical techniques. The primary degradation pathway for mogrosides is typically the hydrolysis of the glycosidic bonds, resulting in the sequential loss of sugar units and ultimately yielding the aglycone, mogrol.[3]
Identification Workflow:
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. By comparing the mass-to-charge ratio (m/z) of the parent compound with the m/z of the unknown peaks, you can infer the loss of specific sugar moieties (e.g., glucose, rhamnose).
-
Tandem MS (MS/MS): Fragmentation analysis can provide further structural information about the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the compound followed by NMR analysis is often necessary.
Q3: I am trying to perform a forced degradation study on this compound, but I am not seeing significant degradation. What should I do?
A3: If you are not observing significant degradation, the stress conditions you are applying may not be harsh enough. Mogrosides are known to be relatively stable.[4]
Troubleshooting Forced Degradation:
-
Increase the stress level: You can increase the concentration of the acid or base, raise the temperature, or extend the exposure time.
-
Change the stressor: If one type of stress (e.g., acidic) is not effective, try another (e.g., oxidative).
-
Monitor the reaction over time: Take samples at different time points to track the progress of the degradation.
Forced degradation studies are intended to intentionally break down a molecule to understand its degradation pathways.[5][6]
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound degradation products.
Forced Degradation Protocol
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC or LC-MS analysis.
-
Analyze the samples alongside a non-degraded control sample.
HPLC Analytical Method for Mogrosides
This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds (like the aglycone). A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 203 nm or Evaporative Light Scattering Detector (ELSD) |
Note: This method is a starting point and may require optimization for your specific application.
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound degradation.
Caption: Workflow for the analysis of this compound degradation products.
Caption: Postulated degradation pathway of this compound via hydrolysis.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation [sgs.com]
Troubleshooting low yield of "11-Oxomogroside II A1" extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of "11-Oxomogroside II A1" and addressing challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) glycoside.[1] It is a specific type of mogroside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] Mogrosides are the primary compounds responsible for the fruit's intense sweetness.
Q2: What are the general principles for extracting this compound?
A2: The extraction of this compound follows the general principles of natural product extraction. The process typically involves solid-liquid extraction from dried and powdered monk fruit using a suitable solvent, followed by a series of purification steps.[3] Key stages include sample preparation, crude extraction, and purification, often using chromatography.
Q3: Which solvents are most effective for mogroside extraction?
A3: Water and aqueous ethanol (B145695) solutions are the most commonly used solvents for extracting mogrosides.[4][5] The optimal ethanol concentration can vary, with studies reporting effective extraction using 30-70% aqueous ethanol for eluting mogrosides from resins.[6] The choice of solvent is crucial and depends on the specific extraction method and the desired purity of the extract.[5]
Q4: How does the condition of the raw material affect extraction yield?
A4: The condition of the raw material, the monk fruit, significantly impacts the yield. The drying method used on the fresh fruit is a critical factor. Low-temperature methods like freeze-drying and vacuum drying have been shown to be superior to traditional hot-air drying for preserving the content of specific mogrosides.[7] Proper grinding of the dried fruit to a fine powder also increases the surface area available for solvent penetration, enhancing extraction efficiency.[8]
Troubleshooting Guide for Low Yield
This guide addresses the most common issues encountered during the extraction and purification of this compound.
Issue 1: Consistently Low Yield of Crude Mogroside Extract
Symptom: The total weight of the crude extract obtained after initial solvent extraction is lower than expected.
Possible Causes & Solutions:
-
Inefficient Cell Disruption: The solvent may not be effectively penetrating the plant material.
-
Solution: Ensure the dried monk fruit is ground into a fine, consistent powder. Pre-treating the material through methods like freeze-drying can also help rupture cell walls.[8]
-
-
Suboptimal Extraction Parameters: The solvent, temperature, or time may not be ideal for maximizing yield.
-
Solution: Optimize the extraction conditions. This may involve adjusting the solvent-to-solid ratio, increasing the extraction time, or modifying the temperature. For heat-sensitive compounds, prolonged exposure to high temperatures can lead to degradation.[5]
-
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound.
-
Insufficient Extraction Cycles: A single extraction may not be sufficient to recover all the target compound.
Issue 2: Low Purity of this compound in the Final Product
Symptom: HPLC analysis shows a low concentration of the target compound relative to other mogrosides and impurities.
Possible Causes & Solutions:
-
Ineffective Purification Strategy: The chosen purification method may not be adequately separating this compound from other structurally similar mogrosides.[10]
-
Solution: A multi-step purification process is recommended. Start with a macroporous adsorbent resin to remove sugars, pigments, and other polar impurities.[3][6] Follow this with more refined chromatography techniques like preparative HPLC with a C18 column to isolate the specific target compound.[3]
-
-
Co-elution of Impurities: Other compounds with similar chemical properties may be eluting with your target compound.
-
Solution: Optimize the gradient elution method in your HPLC. Adjust the mobile phase composition (e.g., acetonitrile (B52724) and water) and the gradient slope to improve the resolution between peaks.
-
-
Degradation During Processing: The compound may be degrading due to exposure to harsh pH conditions or high temperatures during purification and solvent evaporation.
-
Solution: Mogrosides are generally stable between pH 2-10.[10] However, it is best to work under neutral or mildly acidic conditions. Use a rotary evaporator at a controlled, low temperature (e.g., <50°C) to concentrate the eluate.
-
Issue 3: Variability and Poor Reproducibility Between Batches
Symptom: Extraction yields differ significantly when repeating the experiment.
Possible Causes & Solutions:
-
Inconsistent Raw Material: The concentration of mogrosides can vary in monk fruit due to factors like maturity, harvest time, and storage conditions.
-
Solution: Whenever possible, use raw material from a single, homogenized source for a series of experiments. If using different batches, perform a preliminary analysis on each to establish a baseline content of total mogrosides.
-
-
Lack of Control Over Critical Parameters: Small variations in temperature, extraction time, solvent concentration, or flow rate during chromatography can lead to different outcomes.
-
Solution: Strictly control and monitor all experimental parameters. Use calibrated equipment and maintain detailed records of each step. Automating parts of the process can also improve reproducibility.
-
Data on Mogroside Extraction Methods
The following table summarizes total mogroside yields obtained through various extraction methods, which can serve as a benchmark for optimizing your protocol. Note that these yields are for total mogrosides, not specifically for this compound.
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |
| Solvent Extraction | 50% Ethanol | 1:20 | 60 | 100 min (x3) | 5.9 | [4] |
| Water Extraction | Water | 1:15 | N/A | 60 min (x3) | 5.6 | [4] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [4] |
| Microwave-Assisted | Water | 1:8 | N/A | 15 min | ~0.73 | [9] |
| Flash Extraction | N/A | 1:20 | 40 | 7 min | 6.9 | [4] |
Experimental Protocols
Protocol for Extraction and Purification of Mogrosides
This protocol provides a general method for isolating mogrosides from monk fruit, which can be adapted to target this compound.
1. Raw Material Preparation
-
Select high-quality, dried monk fruit.
-
Grind the fruit into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Crude Extraction
-
Mix the dried monk fruit powder with 50% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).[4]
-
Heat the mixture to 60°C and stir continuously for 2 hours.[4][6]
-
Filter the mixture to separate the liquid extract from the solid residue.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
Combine all liquid extracts.
3. Initial Purification with Macroporous Resin
-
Concentrate the combined crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Pass the concentrated extract through a pre-equilibrated macroporous resin column (e.g., Amberlite XAD series).[6]
-
Wash the column with deionized water to remove highly polar impurities like sugars and pigments.[6]
-
Elute the mogrosides from the column using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%).[6]
-
Collect the fractions and monitor their composition using Thin-Layer Chromatography (TLC) or HPLC.
4. Final Purification and Analysis
-
Combine the fractions rich in the target mogroside.
-
Concentrate the combined fractions using a rotary evaporator.
-
For high-purity this compound, perform preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column.
-
Use a gradient mobile phase, such as acetonitrile and water, to achieve fine separation.
-
Analyze the purity of the final product using an analytical HPLC system with a UV detector (typically set around 210 nm).[7]
Visual Guides
Experimental Workflow
The diagram below outlines the general workflow for the extraction and purification of this compound from monk fruit.
Troubleshooting Logic Flow
Use this decision tree to diagnose the cause of low extraction yield.
Interrelation of Key Extraction Parameters
This diagram illustrates how different experimental parameters are interconnected and influence the final yield and purity of the extraction.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. maxapress.com [maxapress.com]
- 10. benchchem.com [benchchem.com]
Improving mass spectrometry sensitivity for "11-Oxomogroside II A1"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving mass spectrometry sensitivity for the analysis of 11-Oxomogroside II A1.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization efficiency. | Switch to negative ion mode (ESI-), as mogrosides readily form [M-H]⁻ ions, which generally provides higher sensitivity.[1][2] Optimize ESI source parameters such as capillary voltage, gas temperatures, and flow rates. |
| Inefficient chromatographic separation leading to co-elution and ion suppression. | Optimize the HPLC gradient to ensure baseline separation from other matrix components. Use a core-shell C18 column for better peak shape and resolution.[2] | |
| Sample matrix effects. | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. Dilute the sample if possible. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Add a small amount of formic acid (0.1%) to the mobile phase to improve peak shape.[2] |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping to minimize interactions with residual silanols. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | |
| Column degradation. | Use a guard column and replace the analytical column when performance deteriorates. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly. |
| Sample carryover. | Implement a robust needle wash protocol in the autosampler method, using a strong solvent. | |
| Non-volatile salts in the sample. | Ensure that the final sample is free of non-volatile buffers or salts. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing this compound?
A1: Negative electrospray ionization (ESI-) is generally recommended for mogrosides, including this compound. These compounds readily lose a proton to form the [M-H]⁻ ion, which typically results in higher sensitivity compared to positive ionization mode.[1][2]
Q2: How can I minimize matrix effects when analyzing biological samples?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To minimize these effects, a thorough sample preparation is crucial. For plasma or urine samples, protein precipitation followed by solid-phase extraction (SPE) is an effective strategy. Diluting the sample can also help reduce the concentration of interfering matrix components.
Q3: What are the expected fragmentation patterns for this compound in MS/MS?
A3: Triterpenoid saponins (B1172615) like this compound typically fragment through the cleavage of glycosidic bonds. You can expect to see neutral losses of the sugar moieties from the precursor ion. The specific fragment ions will depend on the sugar units attached to the mogrol (B2503665) backbone.
Q4: Is it necessary to use an internal standard?
A4: Yes, using a structural analog as an internal standard is highly recommended for accurate quantification. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
Quantitative Data
The following tables provide typical LC-MS/MS parameters for the analysis of mogrosides. Note that the MRM transitions for this compound are predicted based on its chemical structure and data from similar compounds, and should be optimized empirically.
Table 1: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value |
| Compound | This compound |
| Precursor Ion (m/z) | [To be determined based on molecular weight] |
| Product Ion 1 (m/z) | Predicted based on loss of a sugar moiety |
| Product Ion 2 (m/z) | Predicted based on further fragmentation |
| Collision Energy (eV) | To be optimized (typically 30-50 eV) |
| Ionization Mode | Negative ESI |
Table 2: Example LC-MS/MS Parameters for a Related Mogroside (Mogroside V)
| Parameter | Value |
| Compound | Mogroside V |
| Precursor Ion (m/z) | 1285.6 |
| Product Ion (m/z) | 1123.7 |
| Collision Energy (eV) | 47 |
| Ionization Mode | Negative ESI |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material (e.g., Siraitia grosvenorii fruit)
-
Drying and Grinding: Dry the fresh fruit material to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered material into a centrifuge tube.
-
Add 20 mL of 80% methanol-water solution.
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range of the instrument.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature for the specific instrument.
-
MRM Transitions: Determine the optimal precursor and product ions for this compound by infusing a standard solution.
-
Visualizations
Caption: A general experimental workflow for the quantitative analysis of this compound.
Caption: The metabolic pathway of mogrosides in the gastrointestinal tract.[1]
Caption: A simplified biosynthetic pathway of mogrosides in Siraitia grosvenorii.
References
"11-Oxomogroside II A1" co-eluting impurities in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting impurities during the chromatographic analysis of 11-Oxomogroside II A1.
Frequently Asked Questions (FAQs)
Q1: What are the most likely co-eluting impurities with this compound?
The most probable co-eluting impurities with this compound are other mogroside isomers. Mogrosides are structurally very similar, often only differing in the number or linkage of glucose moieties, which presents a significant challenge for chromatographic separation. Additionally, degradation products formed during extraction, processing, or storage can also co-elute.
Q2: How can I detect if I have a co-elution problem with my this compound peak?
Several indicators can suggest co-elution:
-
Peak Shape Abnormalities: Look for non-symmetrical peaks, such as fronting, tailing, or shoulders.
-
Peak Purity Analysis (with DAD/PDA Detector): A diode array detector (DAD) or photodiode array (PDA) detector can assess peak purity. If the UV-Vis spectra are not consistent across the entire peak, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Analysis: An MS detector is a powerful tool to detect co-elution. If you observe multiple mass-to-charge ratios (m/z) across a single chromatographic peak, it confirms the presence of co-eluting compounds.
Q3: What are the initial steps to troubleshoot co-elution?
Before making significant changes to your method, ensure your HPLC/UPLC system is functioning optimally. Check for:
-
Column Health: A contaminated or old column can lead to poor peak shape and resolution.
-
System Leaks: Ensure all fittings are secure.
-
Injector Issues: A dirty or malfunctioning injector can cause peak distortion.
-
Mobile Phase Preparation: Ensure your mobile phases are prepared consistently and are properly degassed.
Troubleshooting Guide for Co-eluting Impurities
Problem: Poor resolution between this compound and an unknown impurity.
This guide provides a systematic approach to improving the separation of this compound from co-eluting impurities.
Step 1: Method Optimization - Mobile Phase Modification
Adjusting the mobile phase composition is often the first and most effective step in improving separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Modify the Aqueous Phase pH: For ionizable compounds, adjusting the pH of the aqueous mobile phase can significantly impact retention and selectivity. For mogrosides, which are neutral glycosides, this is less likely to have a major effect but can be explored.
-
Adjust the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
Step 2: Method Optimization - Stationary Phase and Column Parameters
If mobile phase optimization is insufficient, consider changes to the stationary phase and column dimensions.
-
Change the Stationary Phase: If you are using a standard C18 column, consider a different stationary phase with alternative selectivity. Phenyl-hexyl or embedded polar group (EPG) phases can offer different interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable option for polar compounds like mogrosides.
-
Decrease Particle Size: Switching from HPLC (e.g., 5 µm particles) to UPLC/UHPLC (e.g., sub-2 µm particles) can significantly increase efficiency and resolution.
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.
-
Decrease Column Internal Diameter: A smaller internal diameter can increase efficiency, but may require system optimization to minimize extra-column volume.
Step 3: Advanced Troubleshooting
If co-elution persists, more advanced techniques may be necessary.
-
Temperature Optimization: Changing the column temperature can alter selectivity and improve resolution.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to liquid chromatography and may be effective for separating mogroside isomers.
Experimental Protocols
The following tables provide starting points for HPLC and UPLC method development for the analysis of mogrosides, including this compound. These are general methods and will likely require optimization to resolve specific co-eluting impurities.
Table 1: General HPLC Method Parameters for Mogroside Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, e.g., 20-40% B over 30 min |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~203-210 nm, or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Table 2: General UPLC Method Parameters for Improved Mogroside Separation
| Parameter | Recommended Conditions |
| Column | C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized shallow gradient, e.g., 15-35% B over 10 min |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Detection | Mass Spectrometry (MS) for confirmation of co-elution |
| Injection Volume | 1 - 5 µL |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting impurities.
Caption: Relationship between key chromatographic parameters for method optimization.
Overcoming poor solubility of "11-Oxomogroside II A1" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Oxomogroside II A1. The information herein is designed to address common challenges, particularly those related to the compound's poor solubility in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble dissolving this compound for my in vitro assay. What solvents are recommended?
A1: this compound, like other cucurbitane glycosides, can exhibit poor solubility in aqueous solutions. Based on data from structurally similar mogrosides, here are some recommended starting points:
-
Organic Solvents: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a good initial choice. Mogroside V, a closely related compound, is soluble in DMSO at approximately 1 mg/mL.
-
Aqueous Buffers: Direct dissolution in aqueous buffers can be challenging. However, Mogroside V has a reported solubility of approximately 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2. It is advisable to test the solubility of this compound in your specific assay buffer.
Troubleshooting Tip: If you observe precipitation when diluting your DMSO stock solution into an aqueous buffer, consider the following:
-
Lower the final concentration of this compound in the assay.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your cells or assay components. It is crucial to include a vehicle control with the same final DMSO concentration in your experiment.
Q2: My compound precipitates out of solution during my cell-based assay. How can I improve its stability in culture media?
A2: Precipitation in cell culture media is a common issue with poorly soluble compounds. Here are several strategies to overcome this:
-
Use of Co-solvents: A mixture of solvents can enhance solubility. For in vivo studies of the similar compound 11-Oxomogroside IIIE, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been used to achieve a concentration of at least 2.5 mg/mL. While this is for in vivo use, a modified, cell-culture compatible version could be explored.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble compounds, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
-
Sonication: Gentle sonication of the solution can help to break down aggregates and improve dissolution.
Q3: What is the best way to prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend the following procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve your target concentration (e.g., 1 mg/mL).
-
Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming (e.g., 37°C for 10-15 minutes) or brief sonication can be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any known biological signaling pathways affected by this compound or related compounds?
A4: Yes, this compound has been shown to inhibit the activation of the Epstein-Barr virus (EBV) early antigen. Furthermore, related mogrosides have demonstrated anti-inflammatory effects, which are often mediated through key signaling pathways such as the MAPK/ERK and NF-κB pathways. The modulation of these pathways can impact cellular processes like inflammation, proliferation, and survival.
Quantitative Data Summary
The following tables summarize solubility data for structurally similar mogrosides, which can serve as a guide for working with this compound.
Table 1: Solubility of Mogroside V
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~ 1 mg/mL |
| Dimethylformamide (DMF) | ~ 1 mg/mL |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~ 10 mg/mL |
Table 2: In Vivo Formulation for 11-Oxomogroside IIIE
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| Achieved Concentration | ≥ 2.5 mg/mL |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol provides a general method for preparing this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. (Molecular Weight of this compound is 799.01 g/mol ).
-
Vortex the stock solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
For your experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the experimental wells.
Protocol 2: Epstein-Barr Virus (EBV) Early Antigen (EA) Activation Inhibition Assay
This assay is used to evaluate the potential of this compound to inhibit the lytic cycle of EBV induced by a phorbol (B1677699) ester.
Materials:
-
Raji cells (an EBV-positive Burkitt's lymphoma cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
n-Butyric acid
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Human serum containing anti-EA antibodies (positive control)
-
FITC-conjugated anti-human IgG antibody
Procedure:
-
Culture Raji cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells at a density of 1 x 10^6 cells/mL.
-
Induce the EBV lytic cycle by adding TPA (e.g., 20 ng/mL) and n-butyric acid (e.g., 3 mM).
-
Simultaneously, treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
After incubation, wash the cells with PBS and prepare cell smears on glass slides.
-
Fix the cells with cold acetone for 10 minutes.
-
Perform indirect immunofluorescence staining by incubating the fixed cells with human serum containing anti-EA antibodies, followed by incubation with a FITC-conjugated anti-human IgG antibody.
-
Observe the cells under a fluorescence microscope and count the number of EA-positive cells (displaying green fluorescence).
-
Calculate the percentage of inhibition of EA activation for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: A logical workflow for troubleshooting poor solubility issues.
Caption: Overview of the MAPK/ERK signaling cascade.
Caption: Key steps in the canonical NF-κB signaling pathway.
Minimizing matrix effects in "11-Oxomogroside II A1" quantification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantitative analysis of 11-Oxomogroside II A1, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the "matrix effect," and why is it a significant challenge when quantifying this compound?
A1: The matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components from the sample matrix.[1] When analyzing samples from complex sources like herbal extracts, biological fluids (plasma, urine), or formulated products, these co-extractives can interfere with the analyte's ionization process in the mass spectrometer's source, leading to inaccurate and unreliable quantification.[2] For instance, endogenous substances in plasma or phytochemicals in monk fruit extracts can suppress the signal of mogrosides, compromising the sensitivity and accuracy of the analysis.[3][4]
Q2: How can I quantitatively assess the degree of matrix effects in my assay?
A2: The most common method involves comparing the peak area response of the analyte in a post-extraction spiked sample to that of a neat solution standard.[1] A detailed protocol for this assessment is provided in the "Experimental Protocols" section below. The Matrix Effect percentage (ME%) is calculated as follows:
-
ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.[1] For many applications, a matrix effect within the range of 85-115% is considered acceptable, though this can vary by regulatory guidelines.
Q3: My this compound signal is significantly suppressed. What are the primary troubleshooting steps?
A3: Signal suppression is a common issue. Here are the recommended steps to address it:
-
Improve Sample Cleanup: This is the most effective strategy. The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[1][2] For mogrosides, SPE using boronic acid-functionalized silica (B1680970) gel has been shown to be effective due to its affinity for the diol groups in the glycoside moieties.[5]
-
Optimize Chromatography: Modify the HPLC/UHPLC gradient to achieve better separation between this compound and the interfering compounds from the matrix.[1] Using columns with different selectivities, such as a C18 or HILIC column, can also resolve co-elution issues.[3][4]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[2]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, improving quantification accuracy.
Q4: Which sample preparation technique is recommended for minimizing matrix effects from herbal supplements or plasma?
A4: The choice depends on the complexity of the matrix and the properties of the analyte.
-
For Plasma: An initial protein precipitation step using methanol (B129727) or acetonitrile (B52724) is a common and effective first step to remove the bulk of proteins.[3] This can be followed by SPE for further cleanup if significant matrix effects persist.
-
For Herbal Extracts: These are notoriously complex. A robust Solid-Phase Extraction (SPE) protocol is highly recommended. A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms can provide superior cleanup by removing a wider range of interferences.[1] Dispersive SPE (dSPE) with adsorbents like PSA and GCB has also proven effective in reducing matrix effects for analyses in complex plant materials.[6][7]
Experimental Protocols
Protocol 1: Extraction of this compound from a Dried Herbal Matrix
This protocol is adapted from established methods for mogroside extraction.[4][8]
-
Homogenization: Accurately weigh 0.5 g of the powdered and dried herbal matrix (e.g., monk fruit extract powder) into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 80% methanol in water (v/v). Vortex for 2 minutes to ensure complete mixing.
-
Ultrasonication: Place the tube in an ultrasonic water bath at 40°C for 30 minutes to enhance extraction efficiency.[8]
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat steps 2-5 on the remaining pellet with another 20 mL of 80% methanol and combine the supernatants to maximize recovery.
-
Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter before proceeding to cleanup or direct injection (if matrix effects are minimal).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol uses a general-purpose reversed-phase SPE cartridge for cleanup.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Loading: Dilute 1 mL of the filtered extract from Protocol 1 with 4 mL of ultrapure water. Load the entire 5 mL onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other mogrosides from the cartridge with 5 mL of 80% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[3]
Protocol 3: Quantification of Matrix Effect (ME) and Recovery (RE)
This protocol requires preparing three sets of samples to accurately determine ME and RE.[1]
-
Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (known to be free of the analyte) through the entire extraction and cleanup procedure (Protocols 1 and 2). Add the this compound standard to the final, clean extract to achieve the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the this compound standard before starting the extraction procedure (Protocol 1). The concentration should be chosen so that after the entire process, the final concentration is the same as in Set A and B.
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculation:
-
Matrix Effect (ME %) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Data Presentation
Table 1: Example Starting LC-MS/MS Parameters for Mogroside Analysis Note: These parameters are based on methods for structurally similar mogrosides and should be optimized for this compound and your specific instrumentation.
| Parameter | Recommended Setting | Source(s) |
| HPLC Column | C18 Reversed-Phase (e.g., Agilent Poroshell 120 SB C18, 2.1 x 100 mm, 2.7 µm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1][4] |
| Flow Rate | 0.3 mL/min | [9] |
| Gradient | Start at 20% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions | [4] |
| Column Temp | 40 °C | [10] |
| Injection Volume | 5 µL | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [3][4] |
| MRM Transition | To be determined by direct infusion of standard. For Mogroside V, a transition of m/z 1285.6 → 1123.7 is used.[3] | |
| Capillary Voltage | 3.5 - 4.5 kV | [11] |
| Gas Temp | 300 - 350 °C | [9][11] |
Table 2: Troubleshooting Common Issues in Quantification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Suppression | High concentration of co-eluting matrix components. | Implement/improve SPE cleanup (Protocol 2). Optimize chromatographic gradient to separate analyte from interference. Dilute the sample. |
| High Signal / Enhancement | Co-eluting compounds enhance the ionization of the analyte. | Same as for suppression. The goal is to remove the interfering compounds regardless of the direction of the effect. |
| Poor Recovery (<70%) | Inefficient extraction from the matrix. Analyte loss during SPE cleanup steps. | Ensure thorough homogenization and sonication. Use a stronger extraction solvent. Optimize SPE wash/elution steps (use weaker wash solvent or stronger elution solvent). |
| High Variability (RSD >15%) | Inconsistent sample preparation. Variable matrix effects between samples. | Automate sample preparation steps if possible. Ensure consistent vortexing/sonication times. Use a suitable internal standard (ideally stable isotope-labeled). |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effect issues.
Caption: Conceptual diagram of the matrix effect in ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 11. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 11-Oxomogroside II A1 and Other Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 11-Oxomogroside II A1 and other prominent mogrosides, supported by experimental data. Mogrosides, triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness and are increasingly recognized for their diverse pharmacological effects. This document aims to delineate the distinct and overlapping bioactivities of these compounds to inform further research and drug development endeavors.
Key Biological Activities: A Comparative Overview
While research on this compound is less extensive than for more abundant mogrosides like Mogroside V, existing studies highlight a distinct antiviral activity. In contrast, a larger body of evidence supports the potent anti-inflammatory and antioxidant properties of other mogrosides.
Antiviral Activity: Inhibition of Epstein-Barr Virus (EBV) Activation
A notable biological activity attributed to this compound is its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1]. EBV is a human herpesvirus linked to various cancers, and inhibitors of its lytic cycle are of significant therapeutic interest[2].
Anti-Inflammatory Activity
Mogrosides, in general, have demonstrated significant anti-inflammatory properties[3][4][5]. This activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While specific quantitative data for this compound's anti-inflammatory effect is limited, it has been noted to weakly inhibit the activation of a nitric oxide (NO) donor[1][6]. In contrast, Mogroside V has been shown to significantly inhibit the release of inflammatory mediators in a dose-dependent manner[3][4].
Antioxidant Activity
The antioxidant capacities of various mogrosides have been well-documented[7]. Comparative studies have revealed differences in their efficacy in scavenging various reactive oxygen species (ROS). While direct data for this compound is not available, a study comparing the closely related 11-Oxomogroside V with Mogroside V provides valuable insights. 11-Oxomogroside V demonstrated superior scavenging effects on superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), whereas Mogroside V was more effective against hydroxyl radicals (•OH)[7].
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and other relevant mogrosides.
Table 1: Antiviral Activity of Mogrosides
| Compound | Assay | Cell Line | Inducer | IC₅₀ (μM) | Reference |
| This compound | Inhibition of EBV-EA activation | Raji cells | TPA | 531 | [1] |
Table 2: Anti-inflammatory Activity of Mogrosides
| Compound | Assay | Cell Line | Stimulant | IC₅₀ (μM) | Reference |
| This compound | Inhibition of NO donor activation | - | NOR 1 | Weak inhibition | [1][6] |
| Mogroside V | Inhibition of NO production | RAW 264.7 macrophages | LPS | Not specified | [3][4] |
Table 3: Comparative Antioxidant Activity of Mogrosides
| Compound | Assay | EC₅₀ (µg/mL) | Reference |
| 11-Oxomogroside V | Superoxide anion (O₂⁻) scavenging | 4.79 | [7] |
| Hydrogen peroxide (H₂O₂) scavenging | 16.52 | [7] | |
| Hydroxyl radical (•OH) scavenging | 146.17 | [7] | |
| Mogroside V | Superoxide anion (O₂⁻) scavenging | >50 | [7] |
| Hydrogen peroxide (H₂O₂) scavenging | >50 | [7] | |
| Hydroxyl radical (•OH) scavenging | 48.44 | [7] |
Signaling Pathways
The biological activities of mogrosides are mediated through the modulation of key cellular signaling pathways.
-
Anti-inflammatory Effects (Mogroside V): Mogroside V exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways[8]. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes. Mogroside V has been shown to inhibit the phosphorylation of key proteins in these pathways, such as IκBα and various MAPKs (e.g., p38, JNK, ERK), leading to a downstream reduction in inflammatory mediators[9].
-
Metabolic Regulation (Mogroside V): Mogroside V has also been shown to activate the AMPK (AMP-activated protein kinase) signaling pathway[8]. AMPK is a master regulator of cellular energy homeostasis, and its activation can lead to beneficial metabolic effects.
The precise signaling pathways modulated by this compound in its antiviral activity have not yet been fully elucidated.
Experimental Protocols
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is used to screen for potential inhibitors of EBV lytic cycle induction.
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Induction of EBV Lytic Cycle: The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is used to induce the EBV lytic cycle, leading to the expression of early antigens (EA).
-
Treatment: Raji cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Immunofluorescence Staining: After treatment, the cells are harvested, washed, and fixed on glass slides. The expression of EBV-EA is detected using indirect immunofluorescence with human sera containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated secondary antibody.
-
Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The IC₅₀ value is calculated as the concentration of the compound that inhibits EBV-EA activation by 50% compared to the control (TPA alone).
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound (e.g., Mogroside V) for a defined period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Griess Assay: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50% compared to the LPS-stimulated control.
Visualizations
Caption: Workflow for EBV-EA Inhibition Assay.
Caption: Simplified NF-κB Signaling Pathway Inhibition by Mogroside V.
Caption: Comparative Antioxidant Efficacy of Mogroside V and 11-Oxomogroside V.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Assays for Epstein-Barr Virus-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-Oxomogroside II A1 and Mogroside V: A Guide for Researchers
For Immediate Release
This guide presents a comprehensive comparative analysis of two prominent triterpenoid (B12794562) glycosides, 11-Oxomogroside II A1 and Mogroside V, compounds of significant interest in the fields of natural products chemistry, pharmacology, and drug development. This document provides a detailed overview of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data and methodologies.
Introduction
This compound and Mogroside V are both cucurbitane-type triterpenoid glycosides, primarily isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While Mogroside V is the most abundant and well-studied mogroside, recognized for its intense sweetness and various health benefits, this compound is a related compound with distinct structural features and biological activities. This guide aims to provide a clear, data-driven comparison to aid researchers in understanding the nuances of these two compounds.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of each molecule. These characteristics influence their solubility, bioavailability, and ultimately, their biological function.
| Property | This compound | Mogroside V |
| Molecular Formula | C42H70O14 | C60H102O29 |
| Molecular Weight | 799.01 g/mol | 1287.43 g/mol |
| Appearance | Not explicitly stated, likely a white or off-white powder | White to off-white crystalline solid or powder[1] |
| Solubility | Data not readily available | Soluble in DMSO and dimethylformamide (approx. 1 mg/ml)[2]; Soluble in PBS (pH 7.2) at approx. 10 mg/ml[2]; Water-soluble[3] |
Comparative Biological Activities
While both compounds originate from the same natural source, their biological activities show notable differences, likely attributable to their distinct chemical structures. The primary reported activities for each are inhibition of Epstein-Barr virus early antigen (EBV-EA) activation for this compound and antioxidant and anti-inflammatory effects for Mogroside V.
Antiviral Activity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA)
The Epstein-Barr virus is a human herpesvirus linked to various diseases, and the inhibition of its lytic cycle is a key therapeutic strategy. The early antigen (EA) is crucial for viral replication.
This compound has been identified as an inhibitor of EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). A closely related compound, 11-oxomogroside V , demonstrated strong inhibitory effects on EBV-EA induction, with 91.2%, 50.9%, and 21.3% inhibition at 1000, 500, and 100 molar ratios per TPA concentration, respectively[4]. While direct quantitative data for this compound is not available in the reviewed literature, its structural similarity to 11-oxomogroside V suggests a similar mechanism and potential potency.
Interestingly, Mogroside V has also been shown to exhibit inhibitory effects on two-stage mouse skin carcinogenesis induced by a combination of a carcinogen and TPA, suggesting it may also interfere with tumor promotion pathways where EBV reactivation can be a factor[5]. This indicates a potential overlap in the broader anti-cancer activities of these compounds, though the direct comparative efficacy on EBV-EA inhibition requires further investigation.
Antioxidant Activity: Reactive Oxygen Species (ROS) Scavenging
Oxidative stress is a key contributor to numerous chronic diseases. The ability of these compounds to scavenge reactive oxygen species (ROS) is a critical measure of their antioxidant potential. A direct comparative study on the antioxidant activities of Mogroside V and the structurally similar 11-oxomogroside V provides valuable quantitative insights.
| Reactive Oxygen Species | 11-oxomogroside V (EC50 in µg/mL) | Mogroside V (EC50 in µg/mL) |
| Superoxide (B77818) Anion (O₂⁻) | 4.79 | Less effective than 11-oxomogroside V |
| Hydrogen Peroxide (H₂O₂) | 16.52 | Less effective than 11-oxomogroside V |
| Hydroxyl Radical (•OH) | 146.17 | 48.44 (More effective) |
| •OH-induced DNA damage | 3.09 | Data not available |
Data sourced from a chemiluminescence-based study.
These results indicate that while 11-oxomogroside V is a more potent scavenger of superoxide and hydrogen peroxide, Mogroside V is significantly more effective at neutralizing the highly reactive hydroxyl radical[6]. This highlights a degree of specificity in their antioxidant actions.
Anti-inflammatory Activity
Chronic inflammation is another hallmark of many diseases. Mogroside V has been extensively studied for its anti-inflammatory properties, which are mediated through the modulation of key signaling pathways. Mogrosides, as a group, have been shown to inhibit inflammation by down-regulating the expression of key inflammatory genes such as iNOS, COX-2, and IL-6[7]. While specific anti-inflammatory studies on this compound are limited, the known activities of related mogrosides suggest it may also possess such properties.
Signaling Pathways
Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development.
Mogroside V
Mogroside V has been shown to modulate multiple signaling pathways to exert its anti-inflammatory and antioxidant effects:
-
NF-κB Pathway: Mogroside V inhibits the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.
-
JAK-STAT Pathway: It also attenuates inflammatory responses by inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.
-
AKT/AMPK-Nrf2 Pathway: Mogroside V can activate the AKT/AMPK signaling cascade, leading to the nuclear translocation of Nrf2, a master regulator of the antioxidant response.
This compound
Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. Its inhibitory effect on EBV-EA suggests it may interfere with viral transactivators or cellular signaling pathways that are co-opted by the virus for replication. Further research is required to elucidate its precise mechanism of action.
Experimental Protocols
This section provides an overview of the methodologies used to assess the key biological activities discussed.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is a common method to screen for potential anti-cancer and antiviral agents.
-
Cell Culture: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured under standard conditions.
-
Induction of Lytic Cycle: The EBV lytic cycle is induced by treating the cells with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), in the presence or absence of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for the expression of early antigens.
-
Immunofluorescence Staining: The cells are then fixed and stained with an antibody specific for the EBV early antigen (EA-D), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The percentage of EA-positive cells is determined by fluorescence microscopy. The inhibitory activity of the test compound is calculated by comparing the percentage of positive cells in the treated group to the control group.
Reactive Oxygen Species (ROS) Scavenging Assay (Chemiluminescence Method)
This method quantifies the ability of a compound to scavenge specific ROS.
-
ROS Generation: A specific ROS (e.g., superoxide anion, hydrogen peroxide, or hydroxyl radical) is generated in a cell-free system. For example, superoxide anions can be generated by the pyrogallol (B1678534) autoxidation system.
-
Chemiluminescent Probe: A chemiluminescent probe, such as luminol, is included in the reaction mixture. The reaction between the ROS and the probe generates a light signal.
-
Measurement: The intensity of the chemiluminescence is measured using a luminometer in the presence and absence of the test compound.
-
Calculation of Scavenging Activity: The percentage of ROS scavenging is calculated based on the reduction in chemiluminescence intensity in the presence of the test compound compared to the control. The EC50 value, the concentration of the compound that scavenges 50% of the ROS, is then determined.
Conclusion
This comparative analysis reveals that while this compound and Mogroside V are structurally related compounds from monk fruit, they exhibit distinct and also potentially overlapping biological activities. Mogroside V is a well-characterized antioxidant and anti-inflammatory agent with known effects on major signaling pathways like NF-κB and JAK-STAT. In contrast, the primary reported activity of this compound is the inhibition of EBV-EA, a significant finding for antiviral and anti-cancer research.
The direct comparative data on antioxidant activity suggests a nuanced relationship, with each compound showing greater efficacy against different reactive oxygen species. This highlights the importance of selecting the appropriate mogroside for specific therapeutic applications.
Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound, particularly its potential anti-inflammatory properties and the signaling pathways it modulates. Direct comparative studies of these two compounds in a broader range of biological assays would be invaluable for the drug development community. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Mogroside V | 88901-36-4 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chempoint.com [chempoint.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. old.iupac.org [old.iupac.org]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of 11-Oxomogroside II A1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential anti-inflammatory effects of 11-Oxomogroside II A1, benchmarked against established anti-inflammatory agents. Due to the limited direct research on this compound, this guide focuses on the robust experimental data available for its close structural analogs: Mogroside V, 11-Oxomogroside V, and Mogroside IIIE. The findings for these related compounds offer valuable insights into the prospective therapeutic efficacy of this compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of mogroside analogs have been predominantly evaluated in in-vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses. The data consistently demonstrates the potential of these compounds to mitigate the production of key pro-inflammatory mediators. For comparative purposes, the activities of the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) and the corticosteroid Dexamethasone (B1670325) are included.
| Compound/Analog | Target | Model System | Key Findings | Reference Comparator(s) |
| Mogroside V | TNF-α, IL-6, IL-1β, COX-2, iNOS | LPS-stimulated BV-2 microglia | Significantly inhibited the production of pro-inflammatory cytokines and enzymes.[1][2] | Dexamethasone |
| 11-Oxomogroside V | Reactive Oxygen Species (O₂⁻, H₂O₂) | Chemiluminescence assays | Exhibited strong antioxidant activity, which is closely linked to anti-inflammatory effects, with EC50 values of 4.79 µg/mL for O₂⁻ and 16.52 µg/mL for H₂O₂.[3] | Mogroside V |
| Mogroside IIIE | Inflammatory Cytokines, Oxidative Stress | High glucose-induced podocytes | Alleviated inflammation and oxidative stress through the activation of the AMPK/SIRT1 signaling pathway.[4][5] | N/A in cited studies |
| Indomethacin | COX-1, COX-2 | Human Blood Monocytes | Inhibits cyclooxygenase enzymes, with a higher potency for COX-1. Altered the kinetics of TNF-α release in LPS-stimulated monocytes.[6] | N/A in cited studies |
| Dexamethasone | TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages & human monocytes | Potently inhibits the production of pro-inflammatory cytokines in a dose-dependent manner.[7][8][9][10][11] | N/A in cited studies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the procedure for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophage cells.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound analogs) or a vehicle control. Cells are pre-incubated for 1-2 hours.
-
Inflammation Induction: LPS is added to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This model is a classic method for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Swiss albino mice (20-25 g) are used. The animals are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound, a positive control (e.g., Indomethacin), or a vehicle is administered orally or intraperitoneally to different groups of mice.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing the Mechanisms of Action
To elucidate the molecular pathways involved in the anti-inflammatory effects of mogrosides and provide a clear overview of the experimental processes, the following diagrams have been generated.
Caption: Anti-inflammatory signaling pathway modulated by mogroside analogs.
Caption: Experimental workflow for evaluating anti-inflammatory effects.
References
- 1. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"11-Oxomogroside II A1" antioxidant capacity compared to known standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: 11-Oxomogroside II A1 is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While mogrosides, the primary active compounds in monk fruit, are renowned for their intense sweetness, there is growing interest in their potential bioactive properties, including antioxidant effects. This guide provides a comparative overview of the antioxidant capacity of mogrosides, with a focus on available data relevant to this compound, in relation to established antioxidant standards such as Vitamin C (Ascorbic Acid) and Trolox.
Quantitative Data on Antioxidant Capacity
The following tables summarize the available antioxidant activity data for a mogroside extract from S. grosvenorii and a structurally related compound, 11-Oxo-mogroside V, compared to standard antioxidants.
Table 1: Comparison of Radical Scavenging Activity (DPPH and ABTS Assays)
| Compound/Extract | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Mogroside Extract (MGE) | DPPH | 1118.1 | Ascorbic Acid | 9.6 |
| Mogroside Extract (MGE) | ABTS | 1473.2 | Trolox | 47.9 |
IC50: The concentration of the sample required to scavenge 50% of the free radicals.
The data clearly indicates that a mogroside-rich extract exhibits significantly weaker radical-scavenging activity in DPPH and ABTS assays compared to the standards, ascorbic acid and Trolox.[1]
Table 2: Reactive Oxygen Species (ROS) Scavenging Activity of 11-Oxo-mogroside V
| Reactive Oxygen Species | EC50 (µg/mL) |
| Superoxide Anion (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 |
| Hydroxyl Radical (•OH) | 146.17 |
EC50: The concentration at which 50% of the chemiluminescence intensity is inhibited.
This data for 11-Oxo-mogroside V, a compound structurally similar to this compound, demonstrates its capacity to scavenge various reactive oxygen species.[2][3] However, a direct comparison with standards like Vitamin C or Trolox in the same assay is not provided in the source study.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for reference.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow hydrazine (B178648) is measured spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), methanol, test compound, and a standard antioxidant (e.g., Ascorbic Acid or Trolox).
-
Procedure:
-
A specific volume of the test compound solution at various concentrations is added to a DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), buffer (e.g., phosphate-buffered saline), test compound, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a buffer to an absorbance of approximately 0.70 at 734 nm.
-
A specific volume of the test compound solution at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution), test compound, and a standard (e.g., FeSO₄ or Ascorbic Acid).
-
Procedure:
-
The FRAP reagent is prepared fresh and warmed to 37°C.
-
A specific volume of the test compound solution is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes).
-
The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄).
-
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Mechanism of antioxidant action against reactive oxygen species.
Conclusion
Based on the available scientific literature, there is a notable lack of direct quantitative evidence detailing the antioxidant capacity of the isolated compound this compound in comparison to standard antioxidants using prevalent assays like DPPH, ABTS, and FRAP.
Data from a mogroside-rich extract of S. grosvenorii suggest that, as a group, these compounds are considerably weaker radical scavengers than established standards like Vitamin C and Trolox in these assays.[1] However, studies on the related compound 11-Oxo-mogroside V indicate a capacity to scavenge specific reactive oxygen species, suggesting a potential role in mitigating oxidative stress through different mechanisms.[2][3]
For professionals in research and drug development, this highlights a significant data gap. While the S. grosvenorii fruit and its extracts are generally associated with antioxidant activity, the potency of individual mogrosides appears to vary and may not be high in the context of direct radical scavenging. Further research is warranted to isolate and characterize the antioxidant activity of this compound and other individual mogrosides using standardized assays to fully elucidate their potential as antioxidant agents.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Cross-Validation of Quantification Methods for 11-Oxo-Mogrosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of 11-oxo-mogrosides, a class of triterpenoid (B12794562) glycosides found in the fruit of Siraitia grosvenorii (monk fruit). Due to a lack of extensive, publicly available data specifically for 11-Oxomogroside II A1, this document focuses on the well-documented quantification methods for structurally similar and co-occurring 11-oxo-mogrosides, such as 11-Oxomogroside V and 11-Oxomogroside IIIe. The principles and methodologies presented herein are readily adaptable for the quantification of this compound.
Comparative Analysis of Quantification Methods
The quantification of 11-oxo-mogrosides is crucial for the quality control of monk fruit extracts, standardization of food and beverage products, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
| Method | Compound | Linearity Range | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Detection Wavelength | Reference |
| HPLC | 11-Oxomogroside V | 0.5985 - 14.9625 µg | 102.5 | 4.43 | 210 nm | [1] |
| HPLC | Mogroside V | 0.8046 - 20.1150 µg | 104.6 | 3.28 | 210 nm | [1] |
| HPLC-MS/MS | 11-Oxomogroside IIIe | 10 - 1000 ng/mL | Not Reported | Not Reported | MRM Transition | [2] |
Note: The data presented for HPLC is based on a study of mogroside V and 11-oxomogroside V from the dried mature fruits of Momordica grosvenori[1]. The HPLC-MS/MS data is from an application note for the quantification of 11-Oxomogroside IIIe in botanical extracts[2].
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the cross-validation of analytical methods for quantifying 11-oxo-mogrosides.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols can be adapted for the quantification of this compound.
HPLC Method for 11-Oxomogroside V Quantification
This protocol is adapted from a method for the determination of mogroside V and 11-oxomogroside V in the dried mature fruits of Momordica grosvenori[1].
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ODS Column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile-water gradient.
-
Flow Rate: 0.75 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 40°C.
b. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 11-Oxomogroside V reference standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
-
Sample Preparation: An appropriate extraction method for mogrosides from the plant matrix should be employed. This typically involves solvent extraction (e.g., with aqueous ethanol (B145695) or methanol), followed by filtration.
c. Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against concentration. The linear range for 11-oxomogroside V was found to be 0.5985-14.9625 µg (r=0.9984)[1].
-
Recovery: Determined by spiking a known amount of the standard into a sample matrix and calculating the percentage of the analyte recovered. The average recovery for 11-oxomogroside V was 102.5%[1].
-
Precision: Evaluated by repeatedly injecting the same sample, with a reported RSD of 4.43% for 11-oxomogroside V[1].
UPLC-MS/MS Method for 11-Oxomogroside IIIe Quantification
This protocol is based on an application note for the quantification of 11-Oxomogroside IIIe in botanical extracts[2].
a. Instrumentation and Chromatographic Conditions:
-
UPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a formic acid additive is suggested[2].
b. Sample Preparation:
-
Extraction: Weigh 1.0 g of powdered monk fruit extract into a centrifuge tube, add 25 mL of 80% methanol (B129727), vortex for 1 minute, and sonicate for 30 minutes at 40°C[2].
-
Centrifugation and Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter[2].
-
Dilution: Dilute the filtered extract with 80% methanol to a concentration within the calibration range[2].
c. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for mogrosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. For a related compound, mogroside V, a transition of m/z 1285.6 → 1123.7 has been reported[2].
d. Calibration:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL in 80% methanol) and perform serial dilutions to create calibration standards (e.g., ranging from 10 ng/mL to 1000 ng/mL)[2].
-
Construct a calibration curve by plotting the peak area against the concentration of the standards[2]. The concentration of the analyte in the samples is then determined using the linear regression equation from this curve.
Signaling Pathway Visualization
While the quantification methods themselves do not directly involve signaling pathways, the compounds being quantified, such as 11-oxo-mogrosides, are of interest for their potential biological activities, including inhibitory effects on the Epstein-Barr virus early antigen[3]. The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by such compounds.
References
The Dichotomy of Efficacy: An In Vitro vs. In Vivo Comparison of 11-Oxomogroside II A1 and its Analogs
A comprehensive analysis for researchers and drug development professionals.
Direct comparative studies on the in vitro and in vivo efficacy of the cucurbitane glycoside 11-Oxomogroside II A1 are currently limited in publicly available scientific literature. However, by examining its close structural analogs, primarily 11-oxo-mogroside V and Mogroside IIIE, we can extrapolate and provide valuable insights into its potential biological activities. This guide synthesizes the existing experimental data to offer a comparative perspective on the antioxidant and anti-inflammatory properties of these mogrosides, highlighting the crucial differences observed between laboratory cell studies and research conducted in living organisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on mogrosides closely related to this compound. This data provides a basis for comparing their potency and mechanisms of action.
Table 1: In Vitro Antioxidant Activity of 11-oxo-mogroside V
| Reactive Oxygen Species (ROS) | EC50 (µg/mL) | Reference Compound | EC50 of Reference |
| Superoxide (B77818) Anion (O₂⁻) | 4.79 | Mogroside V | Higher than 11-oxo-mogroside V |
| Hydrogen Peroxide (H₂O₂) | 16.52 | Mogroside V | Higher than 11-oxo-mogroside V |
| Hydroxyl Radical (•OH) | 146.17 | Mogroside V | 48.44 |
| EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species.[1][2][3] |
Table 2: In Vivo Antioxidant and Hypoglycemic Effects of Mogroside Extract in Alloxan-Induced Diabetic Mice
| Parameter | Diabetic Control | Mogroside Extract (100 mg/kg) | Mogroside Extract (300 mg/kg) | Mogroside Extract (500 mg/kg) |
| Serum Glucose | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum Total Cholesterol (TC) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum Triacylglycerol (TG) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic Malondialdehyde (MDA) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic Superoxide Dismutase (SOD) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Hepatic Glutathione (B108866) Peroxidase (GSH-Px) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Data presented as significant changes relative to a healthy control group.[4] |
Table 3: In Vitro Anti-Inflammatory Effects of Mogroside IIIE on High Glucose-Induced Podocytes
| Parameter | Condition | Treatment | Effect |
| Cell Viability | High Glucose (HG)-induced podocytes | Mogroside IIIE (1, 10, 50 µM) | Increased cell viability |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | HG-induced podocytes | Mogroside IIIE (50 µM) | Significantly decreased levels |
| Oxidative Stress Markers (MDA, SOD, CAT) | HG-induced podocytes | Mogroside IIIE (50 µM) | Decreased MDA, Increased SOD and CAT |
| This demonstrates a dose-dependent protective effect against high glucose-induced cellular damage.[5] |
Table 4: Pharmacokinetic Parameters of Mogroside V in Rats
| Administration Route | Compound | Bioavailability (F) | Elimination Half-life (t½) | Key Finding |
| Oral | Mogroside V | Not Detected in Plasma | - | Poor absorption and/or strong metabolism. |
| Oral | Mogrol (B2503665) (metabolite) | 8.73 ± 1.46% | 2.46 ± 0.19 h | The main form with pharmacological activity after oral administration. |
| Intravenous | Mogroside V | - | - | Rapidly metabolized to Mogrol. |
| These findings suggest that the in vivo effects of orally administered mogrosides are likely attributable to their metabolites.[6][7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Antioxidant Activity Assay (Chemiluminescence Method)
Objective: To determine the reactive oxygen species (ROS) scavenging capacity of mogrosides.
Methodology:
-
Superoxide Anion (O₂⁻) Scavenging: A reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the test compound is prepared. The reaction is initiated by adding pyrogallol, which autoxidizes to generate O₂⁻. The chemiluminescence intensity is measured immediately.
-
Hydrogen Peroxide (H₂O₂) Scavenging: A reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂ is prepared. Varying concentrations of the test compound are added, and the reduction in chemiluminescence intensity is measured.
-
Hydroxyl Radical (•OH) Scavenging: •OH radicals are generated via the Fenton reaction (FeSO₄ + H₂O₂). The test compound is added to the system, and the inhibition of chemiluminescence is measured.
-
Data Analysis: The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control. The EC50 value is then determined.
In Vivo Alloxan-Induced Diabetic Mouse Model
Objective: To evaluate the antioxidant and hypoglycemic effects of a mogroside extract in a diabetic animal model.
Methodology:
-
Induction of Diabetes: Diabetes is induced in mice by a single intraperitoneal injection of alloxan.
-
Treatment: Diabetic mice are treated with the mogroside extract (at varying doses) or a positive control drug for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of glucose, total cholesterol, and triacylglycerols are measured. Liver homogenates are used to determine the levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).
In Vitro Podocyte Culture and Treatment
Objective: To investigate the protective effects of Mogroside IIIE against high glucose-induced injury in podocytes.
Methodology:
-
Cell Culture: Mouse podocytes are cultured under standard conditions.
-
Treatment Groups: Cells are divided into a normal glucose group, a high glucose (HG) group, and HG groups treated with different concentrations of Mogroside IIIE.
-
Cell Viability Assay: Cell viability is assessed using a standard assay such as MTT.
-
ELISA for Inflammatory Cytokines: The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured by ELISA.
-
Oxidative Stress Assessment: The levels of MDA, SOD, and catalase (CAT) in cell lysates are determined using commercial kits.
-
Western Blot Analysis: The expression levels of proteins in relevant signaling pathways (e.g., AMPK/SIRT1) are analyzed by Western blot.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for comparing in vitro and in vivo efficacy.
Caption: Simplified anti-inflammatory signaling pathway modulated by mogrosides.
Caption: The AMPK/SIRT1 signaling pathway activated by Mogroside IIIE.
Discussion and Conclusion
The available data, primarily from analogs of this compound, reveals a promising profile for this class of compounds. In vitro studies demonstrate potent antioxidant and anti-inflammatory activities at the cellular level. For instance, 11-oxo-mogroside V is a more effective scavenger of superoxide anions and hydrogen peroxide than its close relative, mogroside V.[1][2][3] Similarly, Mogroside IIIE effectively protects podocytes from high glucose-induced damage by mitigating inflammation and oxidative stress through the activation of the AMPK/SIRT1 pathway.[5]
However, the transition from in vitro promise to in vivo efficacy is not always direct. Pharmacokinetic studies on mogroside V reveal poor oral bioavailability, with the parent compound being largely metabolized to mogrol before systemic absorption.[6][7][8] This suggests that the observed in vivo effects of mogroside extracts, such as the significant antioxidant and hypoglycemic activities in diabetic mice, may be attributable to the actions of metabolites rather than the parent glycosides.[4]
This highlights a critical consideration for researchers and drug developers: while in vitro assays are invaluable for elucidating mechanisms of action and identifying promising candidates, they do not fully replicate the complex physiological environment of a living organism. Factors such as metabolism, distribution, and excretion can significantly alter the bioactivity of a compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship of 11-Oxomogroside II A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 11-Oxomogroside II A1, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Due to the limited specific experimental data available for this compound, this document draws comparisons with closely related mogrosides to infer potential SARs. The primary biological activity discussed is the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, a common screening method for potential cancer chemopreventive agents.
Quantitative Data on the Inhibitory Effects of Mogrosides
Direct quantitative data for the biological activity of this compound is limited. One study reported the inhibitory effects of a mixture of eight cucurbitane glycosides, including this compound, on EBV-EA activation. The study provided a range for the 50% inhibitory concentration (IC50) for the entire group of compounds, rather than a specific value for each.[1][2] Another study on various triterpenoids, including the related compound 11-oxomogrol, showed potent inhibition of EBV-EA induction.[3]
For comparative purposes, the table below summarizes the available data for the group of compounds including this compound and related mogrosides.
| Compound/Compound Group | Biological Activity | IC50 Value (mol ratio/32 pmol TPA) | Percent Inhibition |
| Mogroside II A1, Mogroside II B, Mogroside III A2, 11-deoxymogroside III, 7-oxomogroside II E, 7-oxomogroside V, This compound , 11-oxomogroside IV A | Inhibition of TPA-induced EBV-EA activation | 346–400[1][2] | Not Reported |
| 18 Triterpenoids (including 11-oxomogrol) | Inhibition of TPA-induced EBV-EA activation | Not Reported | 70-100% at 1 x 10³ mol ratio/TPA[3] |
Note: TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent tumor promoter used to induce EBV-EA in Raji cells.
Structure-Activity Relationship Inferences
Based on the available data for the broader class of mogrosides, some general structure-activity relationships can be inferred:
-
Glycosylation: The number and position of glucose units significantly influence the biological activity and taste profile of mogrosides. For instance, mogrosides with four or more glucose units are typically sweet, while those with fewer can be bitter.[4] While the direct impact of glycosylation on the anti-cancer and anti-inflammatory properties of this compound is not detailed, it is a critical factor in the overall SAR of this compound class.
Experimental Protocols
The following is a generalized protocol for the Epstein-Barr Virus Early Antigen (EBV-EA) activation assay, based on methodologies cited in the literature.[5][6][7][8][9]
1. Cell Culture and Induction:
- Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- To induce the EBV lytic cycle, the cells are treated with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), at a concentration of 32 pmol.
- The test compound (e.g., this compound) is added at various concentrations simultaneously with the inducer.
2. Incubation:
- The treated cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.
3. Cell Smear and Staining:
- After incubation, the cells are harvested, washed, and smeared onto glass slides.
- The smears are air-dried and fixed with acetone.
- Indirect immunofluorescence staining is performed using human sera containing high-titer antibodies against EBV-EA as the primary antibody and a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-human IgG as the secondary antibody.
4. Data Analysis:
- The slides are observed under a fluorescence microscope.
- The number of EBV-EA-positive cells (showing bright green fluorescence) is counted out of at least 500 cells.
- The percentage of inhibition is calculated by comparing the number of positive cells in the treated groups to the control group (treated with TPA alone).
- The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the percentage of EBV-EA-positive cells.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, studies on other mogrosides, such as Mogroside V and Mogroside IIIE, provide insights into potential mechanisms of action. These mogrosides have been shown to exert their anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.
-
AMPK/SIRT1 Pathway: Mogroside IIIE has been found to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes by activating the AMPK/SIRT1 signaling pathway.[10] Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to the activation of SIRT1, which in turn can modulate various downstream targets involved in stress resistance and metabolism.
-
EGFR/p38/JNK Pathway: Mogroside V has been shown to inhibit oxidative aging by down-regulating the EGFR/p38/JNK pathway.[11] Inhibition of this pathway can reduce cellular stress and apoptosis.
-
FoxO and Notch Signaling Pathways: Mogroside V has also been observed to activate FoxO and Notch signaling pathways, which are implicated in glucose regulation and oxidative stress.[12]
These pathways represent potential targets for this compound, although further research is required to confirm this.
Visualizations
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory effects of cucurbitane glycosides and other triterpenoids from the fruit of Momordica grosvenori on epstein-barr virus early antigen induced by tumor promoter 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
- 6. bt-laboratory.com [bt-laboratory.com]
- 7. zeusscientific.com [zeusscientific.com]
- 8. vetassay.oss-ap-southeast-1.aliyuncs.com [vetassay.oss-ap-southeast-1.aliyuncs.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Potential Molecular Mechanisms of Mogroside V on Glucose Homeostasis by Transcriptome Profiling of Adult Mouse Hypothalamic Cells [mdpi.com]
Comparative Analysis of 11-Oxomogroside II A1 and Related Mogrosides in Preclinical Research
This guide provides a comparative analysis of the experimental data available for 11-Oxomogroside II A1 and its structurally related compounds, primarily 11-Oxomogroside V and Mogroside V. Due to limited direct research on this compound, data from these closely related mogrosides are utilized to infer its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development.
Data Summary
The quantitative data from preclinical studies on the antioxidant and anti-inflammatory activities of mogrosides are summarized below. These findings highlight the potential therapeutic applications of these natural compounds.
Table 1: Antioxidant Activity of 11-Oxomogroside V and Mogroside V
| Compound | Reactive Oxygen Species (ROS) | EC50 (μg/mL) |
| 11-Oxomogroside V | Superoxide Anion (O₂⁻) | 4.79[1] |
| Hydrogen Peroxide (H₂O₂) | 16.52[1] | |
| Hydroxyl Radical (•OH) | 146.17[1] | |
| Mogroside V | Superoxide Anion (O₂⁻) | Higher than 11-Oxomogroside V[1] |
| Hydrogen Peroxide (H₂O₂) | Higher than 11-Oxomogroside V[1] | |
| Hydroxyl Radical (•OH) | Lower than 11-Oxomogroside V[2] |
Table 2: Inhibitory Effects on Epstein-Barr Virus Early Antigen (EBV-EA) Induction by 11-Oxomogroside V
| Molar Ratio (Compound/TPA) | Inhibition (%) |
| 1000 | 91.2[1] |
| 500 | 50.9[1] |
| 100 | 21.3[1] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided to ensure reproducibility and further investigation.
1. Isolation and Purification of Mogrosides from Siraitia grosvenorii (Monk Fruit)
This protocol outlines a general method for extracting and purifying mogrosides, which can be adapted to target specific compounds like this compound.[3]
-
Extraction :
-
Mix dried monk fruit powder with deionized water (1:10 w/v).
-
Heat the mixture at 60-80°C for 2-3 hours with continuous stirring.
-
Filter the mixture to separate the aqueous extract from the solid residue.
-
Repeat the extraction on the residue to maximize the yield and combine the aqueous extracts.[3]
-
-
Initial Purification :
-
Pass the crude aqueous extract through a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.[3]
-
2. Reactive Oxygen Species (ROS) Scavenging Assays
The antioxidant potential of mogrosides is evaluated by their ability to scavenge various ROS. Chemiluminescence is a common method for these assays.
-
Superoxide Anion (O₂⁻) Scavenging :
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and various concentrations of the mogroside sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the intensity of chemiluminescence over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.[3]
-
-
Hydrogen Peroxide (H₂O₂) Scavenging :
-
Prepare a reaction mixture with Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the mogroside sample.
-
Measure the reduction in chemiluminescence intensity, which corresponds to the scavenging of H₂O₂.[3]
-
-
Hydroxyl Radical (•OH) Scavenging :
-
Generate •OH radicals using the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add different concentrations of the mogroside sample to the system.
-
Measure the inhibition of chemiluminescence, which indicates •OH scavenging.[3]
-
-
Data Analysis :
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which represents the concentration of the sample required to scavenge 50% of the free radicals.[3]
-
3. Anti-inflammatory Signaling Pathway Analysis
The anti-inflammatory effects of mogrosides are investigated by analyzing their impact on key signaling pathways, with Mogroside V serving as a model.[3]
-
Cell Culture and Treatment : Cells (e.g., macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the mogroside.
-
Western Blot Analysis : The expression and phosphorylation levels of key proteins in the NF-κB, MAPK, and AKT pathways are determined by Western blotting. Key targets include phosphorylated IκB-α, nuclear p65, phosphorylated MAPKs, and phosphorylated AKT1.[3]
Visualizing Molecular Pathways and Workflows
Diagram 1: Simplified Anti-inflammatory Signaling Pathway of Mogroside V
Caption: Simplified anti-inflammatory signaling pathway modulated by Mogroside V.
Diagram 2: Experimental Workflow for ROS Scavenging Assay
Caption: General experimental workflow for determining ROS scavenging activity.
References
Reproducibility of 11-Oxomogroside II A1 Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological assays related to 11-Oxomogroside II A1 and its structurally similar compounds, the mogrosides. Due to limited direct research on this compound, this document leverages data from closely related mogrosides to offer insights into its potential biological activities and the reproducibility of relevant assays. The information is intended to guide researchers in designing and interpreting experiments involving this class of compounds.
Comparative Analysis of Biological Activities
While specific quantitative data on the biological activities of this compound is not extensively available in the public domain, research on other mogrosides provides a basis for expected performance. The primary activities of interest for this class of compounds include antioxidant, anti-inflammatory, and potential antiviral effects.
Table 1: Summary of Reported Biological Activities of Mogrosides
| Compound | Biological Activity | Assay Type | Key Findings | Reference |
| This compound | Antiviral | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Exhibited inhibitory effects with an IC50 value of 346-400 mol ratio/32 pmol TPA. | [1] |
| Mogroside V | Antioxidant | Reactive Oxygen Species (ROS) Scavenging Assays (O₂⁻, H₂O₂, •OH) | Potent antioxidant properties, including the ability to scavenge ROS and inhibit oxidative DNA damage. | [2] |
| Mogroside V | Anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation in vitro | Decreases levels of phosphorylated IκB-α and nuclear p65; counteracts LPS-induced phosphorylation of MAP kinases (MAPKs) and protein kinase B (AKT1). | [2] |
| Various Mogrosides | Hepatoprotective | In vitro models of liver injury | Compounds with more than three sugar moieties, such as 11-oxo-mogroside VI, 11-oxo-mogroside V, and 11-oxomogroside III A1, exhibited significant hepatoprotective effects. | [3] |
Experimental Protocols for Key Assays
To ensure the reproducibility of biological assays for this compound and related compounds, standardized protocols are crucial. The following are detailed methodologies for key experiments.
Antioxidant Activity Assays (Chemiluminescence-Based)
These protocols are adapted from methods used for 11-Oxomogroside V and are applicable for assessing the antioxidant potential of this compound.[2]
1. Superoxide (B77818) Anion (O₂⁻) Scavenging Assay:
-
Objective: To measure the ability of the test compound to scavenge superoxide radicals.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the 11-Oxomogroside sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample.[2]
-
2. Hydrogen Peroxide (H₂O₂) Scavenging Assay:
-
Objective: To determine the compound's capacity to neutralize hydrogen peroxide.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the 11-Oxomogroside sample.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.[2]
-
3. Hydroxyl Radical (•OH) Scavenging Assay:
-
Objective: To assess the scavenging of highly reactive hydroxyl radicals.
-
Protocol:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the 11-Oxomogroside sample to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.[2]
-
Data Analysis for Antioxidant Assays:
-
For each Reactive Oxygen Species (ROS), plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.[2]
Anti-inflammatory Activity Assay
This protocol is based on the study of Mogroside V's effect on lipopolysaccharide (LPS)-induced inflammation.
-
Objective: To evaluate the anti-inflammatory effects of the test compound in a cell-based model.
-
Protocol:
-
Culture appropriate cells (e.g., macrophages) and stimulate them with LPS in the presence and absence of varying concentrations of the 11-Oxomogroside sample.
-
After an incubation period, lyse the cells and collect the protein extracts.
-
Perform Western blot analysis to determine the phosphorylation status of key inflammatory signaling proteins such as IκB-α, p65, MAPKs, and AKT1.
-
Quantify the band intensities to determine the effect of the compound on the activation of these pathways.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways modulated by mogrosides and a general workflow for their biological evaluation.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-Oxomogroside II A1 in a Laboratory Setting
Personal Protective Equipment (PPE) and General Handling
Before beginning any disposal procedure, ensure the appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles: To protect the eyes from any potential splashes or airborne particles.
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Lab coat: To protect clothing and skin from contamination.
When handling 11-Oxomogroside II A1, it is advisable to work in a well-ventilated area and avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Procedures
Given the lack of specific hazard information, the primary recommendation is to dispose of this compound as chemical waste through a licensed disposal service.[2][3]
Solid Waste Disposal:
-
Collection: Place solid this compound waste, including any contaminated consumables such as weigh boats or paper, into a designated and clearly labeled chemical waste container.
-
Labeling: The container must be labeled with the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting collection by a licensed waste disposal service.[3]
Liquid Waste Disposal (Solutions containing this compound):
-
Collection: Pour liquid waste containing this compound into a designated and clearly labeled liquid chemical waste container.
-
Labeling: Label the container with "Aqueous waste containing this compound" or specify the solvent used.
-
Storage: Store the sealed container in a designated, secure area, following all institutional guidelines for liquid waste storage.
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be disposed of in a designated sharps container.[3]
-
Glassware: Glassware that cannot be decontaminated should be disposed of as chemical waste. If decontamination is possible, follow established laboratory protocols.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be placed in a designated container for chemical waste incineration.[4]
Spill Response
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated chemical waste container.
-
Cleaning: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as chemical waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 11-Oxomogroside II A1
Disclaimer: No specific Safety Data Sheet (SDS) for 11-Oxomogroside II A1 is currently available. The following information is compiled from data on structurally similar compounds, such as 11-Oxomogroside IV A, and general knowledge of mogrosides. Researchers should handle this compound with caution and adhere to standard laboratory safety protocols.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to foster a safe environment and ensure proper management from receipt to disposal.
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table includes known values and predicted data for this compound, alongside data for the related compound 11-Oxomogroside IV A for comparison.
| Property | This compound | 11-Oxomogroside IV A |
| CAS Number | 942612-74-0[1] | 952481-54-8[2] |
| Molecular Formula | C42H70O14[1] | C48H80O19 |
| Formula Weight | 799.01 g/mol [1] | 961.14 g/mol |
| Boiling Point | 917.8±65.0 °C (Predicted)[1] | Not Available |
| Density | 1.33±0.1 g/cm3 (Predicted)[1] | Not Available |
| pKa | 12.88±0.70 (Predicted)[1] | Not Available |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[3] | Soluble in DMSO |
Toxicity and Hazard Information
Specific toxicity data for this compound is not available. However, studies on mogrosides, the class of compounds to which it belongs, have generally shown low acute toxicity. Extracts from Siraitia grosvenorii (Luo Han Guo), the source of these compounds, are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.
The Safety Data Sheet for the related compound, 11-Oxomogroside IV A, does not list any specific hazard statements, suggesting a low hazard potential under normal handling conditions.[2] Nevertheless, as with any chemical of unknown toxicity, it is prudent to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling 1-Oxomogroside II A1. The following PPE is recommended, based on general laboratory safety principles and information from the SDS of the analogue, 11-Oxomogroside IV A.[2]
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of airborne particles. |
Operational and Disposal Plans
A clear and systematic workflow is essential for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly sealed, dry, cool, and well-ventilated place. Keep it away from incompatible materials.
Handling and Experimental Use
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.[2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.
Disposal Plan
-
Waste Collection: Collect waste material in suitable and closed containers labeled for chemical waste.
-
Regulations: Dispose of the waste in accordance with all local, regional, national, and international regulations.[2] Discharge into the environment must be avoided.[2]
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
